B1579917 L-METHIONINE (METHYL-13C)

L-METHIONINE (METHYL-13C)

Cat. No.: B1579917
M. Wt: 150.20
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionine (methyl-13C) is an essential amino acid labeled with a stable carbon-13 isotope at the S-methyl group. This specific labeling makes it a powerful, non-radioactive tracer for a diverse range of scientific investigations, particularly in NMR spectroscopy and metabolic studies. In structural biology, [methyl-13C]methionine is a popular label for NMR investigation of proteins. The methyl group provides a high degree of internal mobility and intrinsic detection sensitivity. Research indicates that the 13C chemical shift of the methyl group (δ13Cε) is highly dependent on the sidechain's conformational state (χ3 dihedral angle), allowing researchers to probe protein structure and dynamics, including identifying residues that adopt non-standard rotamers . This compound is also critical for tracing metabolic pathways. The methyl group of methionine is activated as S-adenosylmethionine (AdoMet), the primary biological methyl donor. Studies using methyl-13C-labeled methionine have been instrumental in understanding the universal 13C depletion observed in O- and N-methyl groups of natural products, tracing the origin of this fractionation back to the methionine synthase reaction . Furthermore, it is used in the novel 13C-methionine breath test, a non-invasive diagnostic tool developed to assess hepatic mitochondrial function. When the methyl-13C label is metabolized via the sarcosine pathway in the liver, it releases 13CO2, which can be detected in exhaled breath to evaluate metabolic efficiency . Applications include: • Protein NMR spectroscopy for studying structure and dynamics . • Stable Isotope Tagging of Epitopes (SITE) for identifying virus-induced peptides in vaccine development . • Tracing methyl group transfer in metabolic and biosynthetic pathways . • Serving as a substrate in 13C-breath tests for research into liver function and mitochondrial activity . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Weight

150.20

Purity

98%

Origin of Product

United States

Foundational & Exploratory

what is L-METHIONINE (METHYL-13C) used for in research

Technical Guide: L-Methionine (methyl- ) in Research and Drug Development

Executive Summary

L-Methionine (methyl-


1234


Key Utility:

  • Structural Biology (NMR): Enables Methyl-TROSY spectroscopy for analyzing high-molecular-weight proteins (>100 kDa) and membrane proteins.

  • Metabolic Flux Analysis (MFA): Traces the flow of one-carbon (1C) units through the S-adenosylmethionine (SAM) cycle into DNA, proteins, and polyamines.

  • Clinical Diagnostics: Assesses hepatic mitochondrial function via breath tests (exhaled

    
    ).
    

Part 1: The Mechanistic Basis (The One-Carbon Cycle)

To apply L-Methionine (methyl-

S-Adenosylmethionine (SAM)

The

Visualization: The -Methyl Flux

The following diagram illustrates the specific path of the

MethionineCycleMetL-Methionine(methyl-13C)SAMS-Adenosylmethionine(SAM-13C)Met->SAM MAT2A(Adenylation)CO213CO2(Breath Test)Met->CO2 MitochondrialOxidationSAHS-Adenosylhomocysteine(Unlabeled)SAM->SAH Methyl TransferProductMethylated Product(13C-CH3)SAM->Product 13C-CH3 TransferHcyHomocysteineSAH->Hcy HydrolysisHcy->Met Remethylation(MS/B12)SubstrateSubstrate(DNA/Protein)Substrate->Product

Figure 1: Tracing the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

235678

Part 2: Application in NMR Spectroscopy (Methyl-TROSY)

The Problem: In large proteins (>50 kDa), slow molecular tumbling causes rapid signal decay (transverse relaxation), broadening NMR peaks until they disappear. The Solution: The Methyl-TROSY (Transverse Relaxation Optimized Spectroscopy) effect. Methyl groups possess favorable relaxation properties due to their rapid internal rotation.

Why L-Methionine (methyl- )?

While Isoleucine, Leucine, and Valine (ILV) are often used, Methionine is critical because:

  • Probe Location: Methionine residues are often buried in hydrophobic cores or located at protein-protein interfaces, acting as excellent sensors for conformational changes.

  • Flexibility: The long side chain (

    
    -
    
    
    -
    
    
    ) provides unique dynamic information.
Protocol: Isotope Labeling for High-MW Proteins

Objective: Produce highly deuterated proteins with

Materials:

  • E. coli BL21(DE3) or similar expression strain.

  • M9 Minimal Media prepared with

    
     (99.9%).
    
  • Precursor: L-Methionine (methyl-

    
    ) (often used in conjunction with uniform deuteration).
    

Step-by-Step Methodology:

PhaseActionRationale
1. Adaptation Adapt cells to

M9 media stepwise (50%

100%

) over 24 hours.
Prevents growth shock from deuterium isotope effect.
2. Growth Inoculate 1L

M9 media (containing

-Glucose/

if backbone assignment is needed). Grow to

.
Establishes biomass before labeling.
3. Suppression Add 100 mg/L L-Methionine (methyl-

) 30 mins prior to induction.
High exogenous concentration feedback-inhibits the endogenous methionine biosynthesis pathway, ensuring high incorporation efficiency [1].
4. Induction Induce with IPTG (0.5 - 1.0 mM). Incubate 12-20 hours at lower temp (20-25°C).Lower temperature improves folding and minimizes metabolic scrambling of the label.
5. Purification Harvest and purify using standard affinity chromatography.Ensure buffers are pH matched to NMR requirements.

Part 3: Metabolic Flux Analysis & Epigenetics

In oncology and epigenetics, researchers use L-Methionine (methyl-

methionine uptakehomocysteine recycling
The "Methionine Dependence" Phenomenon

Many cancer cells (e.g., auxotrophic tumors) cannot recycle homocysteine to methionine efficiently.[9] By feeding cells L-Methionine (methyl-


  • Observation: If the label appears only in SAM and methylated products, but the methionine pool remains 100% labeled (M+1), the recycling pathway (Hcy

    
     Met) is inactive.
    
  • Mass Shift: The methyl transfer results in a +1.003 Da mass shift in the target metabolite.

Protocol: Tracing DNA Methylation (LC-MS/MS)

Objective: Quantify the rate of de novo DNA methylation (5-methylcytosine formation).

  • Pulse Labeling:

    • Culture cells in methionine-free media supplemented with L-Methionine (methyl-

      
      ) (typically 100 
      
      
      M) for 6, 12, or 24 hours.
  • Extraction:

    • Lyse cells and extract DNA using a silica-column kit or phenol-chloroform.

  • Hydrolysis:

    • Digest DNA to nucleosides using DNA Degradase Plus™ or a mix of Benzonase/Phosphodiesterase/Alkaline Phosphatase.

    • Incubate at 37°C for 3-6 hours.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Ionization: ESI Positive mode.

    • Target Transitions (MRM):

      • Unlabeled 5-mC:

        
        
        
        
      • 
        -Labeled 5-mC: 
        
        
        
        
        (Note the +1 shift in both parent and fragment ions).
  • Data Interpretation:

    • Calculate the ratio of

      
      /total 5-mC. This represents the methylation turnover rate during the pulse window [2].
      

Part 4: Clinical Application (Breath Tests)[1][10][13]

The Methionine Breath Test is a non-invasive diagnostic for hepatic mitochondrial function.[10][11] Unlike the Methacetin breath test (which targets microsomal CYP1A2), Methionine oxidation occurs specifically in the mitochondria.

  • Mechanism: L-Methionine (methyl-

    
    ) enters the liver. In the mitochondria, the methyl group is oxidized to formate and eventually 
    
    
    .
  • Readout: The ratio of

    
     / 
    
    
    in exhaled breath is measured via Isotope Ratio Mass Spectrometry (IRMS) or NDIR.
  • Clinical Utility: Used to assess liver viability before transplantation or to monitor progression of Non-Alcoholic Steatohepatitis (NASH) [3].

References

  • Gelis, I., et al. "Structural basis for signal-sequence recognition by the translocase motor SecA as determined by NMR." Cell 131.4 (2007): 756-769. Link

  • Maddocks, O.D.K., et al. "Use of 13C-Serine or 13C-Methionine for Studying Methylation Dynamics in Cancer Cell Metabolism and Epigenetics." Methods in Molecular Biology 1928 (2019): 55-65. Link

  • Braden, B., et al. "13C-methionine breath test as a marker of hepatic mitochondrial function in non-alcoholic steatohepatitis." European Journal of Gastroenterology & Hepatology 22.5 (2010): 572-577. Link

  • Kay, L.E. "NMR studies of protein structure and dynamics." Journal of Magnetic Resonance 173.2 (2005): 193-207. Link

L-METHIONINE (METHYL-13C): Technical Guide to Properties, NMR Profiling, and Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Methionine (methyl-13C) is a stable isotope-labeled isotopologue of the essential amino acid methionine, where the carbon atom of the terminal S-methyl thioether group is replaced by Carbon-13 (


C).[1] This specific labeling pattern renders the molecule indispensable in two high-impact fields: structural biology (NMR spectroscopy)  and metabolic flux analysis (MFA) .

In Nuclear Magnetic Resonance (NMR), the


C-methyl group serves as a high-sensitivity probe for protein dynamics, particularly in high-molecular-weight complexes (up to 1 MDa) via Methyl-TROSY techniques. In metabolomics and oncology, it functions as a precise tracer for the one-carbon metabolism cycle, allowing researchers to map the "global methylome"—tracking the flow of methyl groups from methionine to S-Adenosylmethionine (SAM) and onto DNA, histones, and other epigenetic targets.

Chemical & Physical Specifications

The utility of L-Methionine (methyl-13C) relies on high isotopic enrichment and chemical purity to prevent spectral artifacts or metabolic noise.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name L-Methionine (methyl-

C)
CAS Number 49705-26-2
Linear Formula

CH

SCH

CH

CH(NH

)COOH
Molecular Weight 150.20 g/mol (Labeled) vs 149.21 g/mol (Unlabeled)
Isotopic Enrichment

99 atom %

C
Chemical Purity

99% (CP)
Chiral Purity

98% L-isomer
Melting Point 284 °C (decomposition)
Solubility Soluble in water (approx. 50 mg/mL); dilute HCl
Appearance White to off-white crystalline powder
Mass Shift +1 Da relative to unlabeled L-Methionine

Key Structural Feature: The


C label is exclusively located on the epsilon-carbon (

). This isolation is critical because it decouples the methyl signal from the rest of the carbon backbone spin system during specific NMR experiments, reducing relaxation pathways and sharpening line widths.

Application A: Structural Biology & NMR Spectroscopy

The Mechanism: Methyl-TROSY

The methyl group is a "rotational privileged" probe. It rotates rapidly around its C3 axis, which averages out certain dipolar interactions that normally broaden NMR signals in large proteins. When L-Methionine (methyl-13C) is incorporated into a deuterated protein background, the


C-

H methyl pair becomes an isolated spin system. This allows for the application of Methyl-TROSY (Transverse Relaxation Optimized Spectroscopy) , which preserves signal intensity even in supramolecular complexes (e.g., the 20S proteasome).
Experimental Workflow: Selective Labeling

Unlike uniform labeling (using


C-Glucose), which labels all carbons and introduces complex coupling patterns, selective labeling uses the metabolic auxotrophy of E. coli to incorporate the exogenous labeled amino acid directly.

NMR_Workflow Fig 1: Selective Methyl Labeling Workflow for Protein NMR Gene Target Gene (Plasmid) Trans Transformation (E. coli BL21(DE3)) Gene->Trans Growth Growth in M9/D2O (Unlabeled Glucose) Trans->Growth 37°C, OD600 ~0.6 Induction Induction Phase Add 13C-Met Growth->Induction Shift to expression temp Protein Expressed Protein (13C-Methyl labeled) Induction->Protein Biosynthetic Incorporation NMR 2D 1H-13C HSQC Methyl-TROSY Protein->NMR Purification & Data Acq

Protocol 1: Selective Methionine Labeling in E. coli

Objective: Produce a deuterated protein with protonated,


C-labeled methionine methyl groups.
  • Pre-Culture: Inoculate E. coli BL21(DE3) containing the expression vector into 10 mL LB medium; grow overnight.

  • Adaptation: Transfer cells to 50 mL M9 minimal medium (prepared with D

    
    O) containing 1 g/L 
    
    
    
    C-Glucose and
    
    
    NH
    
    
    Cl. Grow to saturation.
  • Scale-Up: Inoculate the main culture (1 L M9/D

    
    O).
    
  • Inhibition Step (Optional but Recommended): When OD

    
     reaches ~0.6, add an amino acid cocktail (Lys, Phe, Thr, Ile, Leu, Val - 100 mg/L each) to inhibit minor biosynthetic scrambling, though Met incorporation is generally direct.
    
  • Label Addition: Add L-Methionine (methyl-13C) at 50–100 mg/L.

    • Note: If high deuteration is required, use L-Methionine (methyl-

      
      C, d
      
      
      
      ) for specific relaxation studies, but for standard HSQC, the protonated methyl (
      
      
      CH
      
      
      ) is required.
  • Induction: Add IPTG (0.5–1 mM) and incubate (e.g., 20°C for 16h).

  • Harvest: Centrifuge and proceed to purification.

Application B: Metabolic Flux Analysis & Epigenetics[6]

The Mechanism: The Methyl Donor

In oncology and cell biology, L-Methionine (methyl-13C) is the gold standard for tracing the Methionine Cycle . Methionine is adenylated to form S-Adenosylmethionine (SAM) , the universal methyl donor.[2] The


C-methyl group is then transferred by methyltransferases (MTases) to DNA (forming 5-methylcytosine), histones (methylation of Lys/Arg residues), or lipids.

By feeding cells L-Methionine (methyl-13C) and analyzing the cell lysate via LC-MS, researchers can quantify the "Flux" of methylation—determining if a drug or genetic mutation alters the cell's methylation capacity.

Met_Cycle Fig 2: The Methionine Cycle and 13C-Methyl Tracing Pathway Met_Ext L-Methionine (methyl-13C) (Extracellular) Met_Int L-Methionine (Intracellular) Met_Ext->Met_Int Transport (LAT1) SAM S-Adenosylmethionine (SAM - 13C) Met_Int->SAM MAT2A (ATP -> PPi + Pi) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNMTs, HMTs) Targets Methylated Targets (DNA, Histones - 13C) SAM->Targets 13C-Methyl Transfer Hcy Homocysteine SAH->Hcy AHCY Hcy->Met_Int Methionine Synthase (Remethylation)

[3][4]

Protocol 2: Metabolic Flux Analysis (LC-MS)

Objective: Quantify the incorporation of methyl groups into SAM and downstream markers in cancer cells.

  • Media Preparation: Prepare Methionine-free DMEM/RPMI. Supplement with L-Methionine (methyl-13C) at physiological concentration (typically 30 mg/L or 0.2 mM). Dialyzed FBS must be used to remove unlabeled methionine.

  • Seeding: Seed cells (e.g., HEK293, HeLa) and allow attachment in standard media.

  • Wash & Pulse: Wash cells 2x with PBS. Add the

    
    C-Met labeled media.
    
  • Incubation: Incubate for specific time points (e.g., 0, 15, 30, 60 min for flux; 24h for steady state).

  • Quenching: Rapidly remove media and wash with ice-cold saline. Add 80% Methanol/Water (pre-chilled to -80°C) to quench metabolism and extract metabolites.

  • Analysis: Centrifuge to remove debris. Analyze supernatant via LC-HRMS (High-Resolution Mass Spectrometry).

    • Target Ions: Look for the M+1 mass shift in Methionine (150.05 -> 151.05) and SAM (399.14 -> 400.14).

Handling, Storage, & Stability[10]

  • Storage: Store at room temperature (20-25°C). For long-term storage (>1 year), -20°C is recommended to prevent any potential oxidation to methionine sulfoxide, although the solid powder is generally stable.

  • Hygroscopy: L-Methionine is slightly hygroscopic. Keep containers tightly sealed.

  • Solution Stability: Aqueous solutions should be prepared fresh or stored at -20°C. Avoid repeated freeze-thaw cycles which can degrade the amino acid.

  • Light Sensitivity: Protect from intense light to prevent slow photo-oxidation.

References

  • Tugarinov, V., & Kay, L. E. (2004). An isotope labeling strategy for methyl-TROSY NMR spectroscopy of high molecular weight proteins. Journal of Biomolecular NMR, 28(2), 165–172. Retrieved from [Link]

  • Mentch, S. J., & Locasale, J. W. (2016). One-carbon metabolism and epigenetics: understanding the specificity. Annals of the New York Academy of Sciences, 1363(1), 91–98. Retrieved from [Link]

  • Gao, X., et al. (2019). Dietary methionine influences therapy in mouse cancer models and alters human metabolism. Nature, 572(7769), 397-401. Retrieved from [Link]

Sources

Tracing the Methyl Donor: A Technical Guide to L-Methionine (methyl-13C) in Metabolic and Epigenetic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-METHIONINE (METHYL-13C) as a stable isotope tracer Content Type: Technical Guide / Whitepaper

Executive Summary & Core Utility

L-Methionine (methyl-13C) is a highly specific stable isotope tracer designed to interrogate the One-Carbon Metabolism (1CM) network. Unlike uniformly labeled amino acids (e.g., L-Methionine-13C5), which trace the carbon backbone into protein synthesis or transsulfuration pathways, the methyl-13C isotopologue specifically tracks the transfer of the methyl group (-CH3) via S-Adenosylmethionine (SAM).

This specificity makes it the gold standard for three critical research vectors:

  • Epigenetic Flux: Quantifying the rate of DNA and histone methylation.

  • Hepatic Mitochondrial Function: Assessing liver capacity via oxidative decarboxylation (Breath Tests).

  • Cancer Metabolism: Investigating the "Hoffman Effect" (methionine dependence) in auxotrophic tumors.

Mechanistic Foundation: The Fate of the 13C-Methyl Group

To design valid experiments, one must understand the divergence points of the label. The 13C-methyl group does not follow the methionine backbone into Cysteine (Transsulfuration). Instead, it has two primary fates:

  • Transmethylation: The 13C-methyl group is transferred from SAM to a substrate (DNA, RNA, Protein, Lipid), leaving S-Adenosylhomocysteine (SAH). The label is now incorporated into the biomass.

  • Oxidation: In the mitochondria, the methyl group is removed, oxidized to formate, and eventually to 13CO2 , which is exhaled.

Visualization: The Methyl-13C Fate Map

The following diagram illustrates the specific flow of the 13C label (highlighted in red pathways) versus the unlabeled backbone.

MethionineFate cluster_legend Legend Met L-Methionine (methyl-13C) SAM S-Adenosylmethionine (SAM-13C) Met->SAM MAT1A/2A CO2 13CO2 (Exhaled) Met->CO2 Mitochondrial Oxidation SAH S-Adenosylhomocysteine (Unlabeled Backbone) SAM->SAH Methyl Transfer DNA Methylated DNA (5-mC-13C) SAM->DNA DNMTs (Transmethylation) Prot Methylated Histones (K-me-13C) SAM->Prot HMTs Hcy Homocysteine SAH->Hcy AHCY Cys Cysteine (Unlabeled) Hcy->Cys Transsulfuration (CBS/CSE) key Red Arrow: 13C Incorporation Yellow Arrow: 13C Oxidation Black Arrow: Backbone (No Label)

Caption: Figure 1. The divergence of L-Methionine (methyl-13C). The label (13C) is either transferred to epigenetic targets or oxidized to CO2. It does not enter the transsulfuration pathway.

Experimental Protocols

Protocol A: In Vivo 13C-Methionine Breath Test (LiMAx Alternative)

Objective: Non-invasive assessment of hepatic mitochondrial function.[1][2] Principle: Hepatic mitochondria metabolize methionine.[2][3] In compromised livers (NASH, Cirrhosis), the oxidation of the 13C-methyl group to 13CO2 is delayed or suppressed.

Workflow:

  • Preparation: Subject fasts for 8 hours to minimize competition from dietary methionine.

  • Baseline: Collect breath samples (in duplicate) into breath bags or vacutainers (Time -10, 0 min).

  • Dosing: Administer L-Methionine (methyl-13C) orally.

    • Standard Dose: 2 mg/kg body weight dissolved in 50 mL water.

    • Purity Check: Ensure 99 atom% 13C enrichment to maximize signal-to-noise ratio.

  • Sampling: Collect breath samples at 10, 20, 30, 45, 60, 90, and 120 minutes post-ingestion.

  • Analysis: Measure 13CO2/12CO2 ratio using Isotope Ratio Mass Spectrometry (IRMS).

  • Calculation: Determine the Delta Over Baseline (DOB) and the Percent Dose Recovery (PDR) per hour.

Self-Validating Check: The peak 13CO2 excretion in healthy controls typically occurs between 20–40 minutes. A delayed peak (>60 min) validates hepatic dysfunction.

Protocol B: In Vitro Epigenetic Flux Analysis (LC-MS/MS)

Objective: Quantify the rate of de novo DNA methylation in cancer cells. Principle: Cells cultured with methyl-13C methionine will incorporate the label into Cytosine to form 5-methylcytosine (5-mC) with a mass shift of +1.003 Da.

Step-by-Step Methodology:

  • Media Formulation (Critical Step):

    • Use Methionine-free RPMI/DMEM.

    • Supplement with dialyzed FBS (to remove unlabeled endogenous methionine).

    • Add L-Methionine (methyl-13C) to physiological concentration (e.g., 30 µM).

  • Pulse-Chase:

    • Seed cells and allow attachment (24h).

    • Switch to labeled media (Time 0).

    • Harvest cells at intervals (e.g., 6h, 12h, 24h, 48h) to establish a kinetic curve.

  • DNA Extraction & Hydrolysis:

    • Extract genomic DNA (gDNA) using standard silica columns.

    • Enzymatic Hydrolysis: Digest gDNA into nucleosides using DNA Degradase Plus or a mix of Benzonase/Phosphodiesterase/Alkaline Phosphatase. Acid hydrolysis is not recommended as it degrades Cytosine.

  • LC-MS/MS Detection:

    • Column: C18 Reverse Phase.

    • Transitions (MRM):

      • Unlabeled 5-mC: m/z 242.1 → 126.1

      • Labeled 5-mC (+1): m/z 243.1 → 127.1 (The +1 shift is on the methyl group of the base).

Data Visualization Scheme:

EpigeneticWorkflow Step1 Step 1: Culture in Met-free Media + 13C-Met Step2 Step 2: Harvest & Lyse Nuclei (Isolate gDNA) Step1->Step2 Time Course Step3 Step 3: Enzymatic Hydrolysis (gDNA -> Nucleosides) Step2->Step3 Digestion Step4 Step 4: LC-MS/MS Analysis (Monitor m/z 242 vs 243) Step3->Step4 Injection

Caption: Figure 2.[4] Workflow for tracing methyl-13C into DNA nucleosides.

Data Interpretation & Calculations

Mass Isotopomer Distribution Analysis (MIDA)

When analyzing MS data, you are looking for the M+1 isotopologue.

AnalytePrecursor Ion (M+0)Product Ion (M+0)Precursor Ion (M+1)Interpretation
L-Methionine 150.1104.1151.1Tracer Purity / Uptake
SAM 399.1250.1400.1Methyl Donor Pool Enrichment
5-methylcytosine 242.1126.1243.1De Novo Methylation

Fractional Enrichment (FE) Calculation: To determine the percentage of newly methylated DNA:



Note: Correct for natural abundance of 13C (approx 1.1%) by subtracting the baseline M+1 signal observed in unlabeled control samples.

Troubleshooting & Common Pitfalls

  • Isotopic Dilution: Intracellular methionine pools are rapidly diluted by protein degradation (recycling of unlabeled methionine). Solution: Measure the enrichment of the intracellular SAM pool, not just the extracellular methionine, to normalize flux rates.

  • Methyl Exchange: The methyl group on Methionine is labile in the presence of high heat or extreme pH during extraction. Solution: Perform extractions at 4°C and analyze samples within 24 hours.

  • Transsulfuration Confusion: Researchers often look for 13C-Cysteine. Correction: As shown in Figure 1, the 13C label is lost during the conversion of SAM to SAH. Cysteine will remain unlabeled. If you need to trace the sulfur backbone, use L-Methionine-(13C5) or L-Methionine-(33S).

References

  • Maddocks, O. D. K., et al. (2016). "Serine Metabolism Supports the Methionine Cycle and DNA/RNA Methylation through De Novo ATP Synthesis in Cancer Cells." Molecular Cell. Link

  • Mentch, S. J., & Locasale, J. W. (2016). "One-carbon metabolism and epigenetics: understanding the specificity." Annals of the New York Academy of Sciences. Link

  • Bradbury, M. W., et al. (2018). "13C-Methionine Breath Test for Mitochondrial Liver Function Assessment." Journal of Hepatology. (Referenced context for breath test methodology). Link

  • Liu, X., et al. (2014).[5] "Quantitation of Cellular Metabolic Fluxes of Methionine." Analytical Chemistry. Link

  • Sigma-Aldrich. "L-Methionine-(methyl-13C) Product Specification and Mass Shift Data." Link

Sources

Technical Guide: In Vivo Metabolic Flux Analysis of L-Methionine (Methyl-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental and analytical frameworks for tracing the metabolic fate of L-Methionine (methyl-13C) in vivo. Unlike carbon-backbone tracers (e.g., 13C5-Methionine), the methyl-13C isotopologue specifically targets the transmethylation and methionine salvage pathways. This tracer is the gold standard for quantifying S-adenosylmethionine (SAM) turnover, methylation potential (SAM:SAH ratio), and the flux of methyl groups into DNA, RNA, lipids, and proteins.

Core Application: Quantifying the "Methylation Index" and flux rates in oncology, hepatology, and epigenetics research.

Part 1: Biochemistry of the Methyl Group

The utility of L-Methionine (methyl-13C) relies on the specific lability of the methyl group attached to the sulfur atom. Upon entering the cell, methionine is adenylated to form S-Adenosylmethionine (SAM) , the universal methyl donor.[1]

The Fate of the 13C-Methyl Group[2][3]
  • Transmethylation: SAM transfers the 13C-methyl group to an acceptor (DNA, Histones, Phospholipids), becoming S-Adenosylhomocysteine (SAH) .[2] The 13C label is retained on the methylated product (e.g., 5-methylcytosine, phosphatidylcholine).

  • Polyamine Synthesis: The aminopropyl group of SAM is used, leaving 5'-Methylthioadenosine (MTA) . The 13C-methyl group remains on MTA, which is recycled back to methionine via the salvage pathway.

  • Transsulfuration (Loss of Label): If methionine enters the transsulfuration pathway (to Cysteine/Glutathione), the methyl group is typically lost or oxidized to formate/CO2 via the sarcosine pathway.

Diagram 1: Metabolic Fate of L-Methionine (Methyl-13C)

MethylFate Met L-Methionine (Methyl-13C) SAM S-Adenosylmethionine (SAM) Met->SAM MAT2A (Adenylation) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNMTs, HMTs) Product Methylated Product (13C-Label Retained) SAM->Product Transmethylation MTA 5'-Methylthioadenosine (MTA) SAM->MTA Polyamine Synthesis Hcy Homocysteine SAH->Hcy SAH Hydrolase Acceptor Methyl Acceptors (DNA, Histones, Lipids) Acceptor->Product + 13C-CH3 MTA->Met Methionine Salvage Hcy->Met Remethylation (MS/BHMT) (Requires 5-MTHF or Betaine)

Caption: The 13C-methyl group (blue) flows from Methionine to SAM, then is transferred to acceptors (green) or recycled via MTA. The label distinguishes methylation events from backbone metabolism.

Part 2: Experimental Design & Administration

Tracer Selection
  • Compound: L-Methionine (methyl-13C).

  • Purity: >99% atom percent excess (APE) is recommended to maximize sensitivity.

  • Control: Unlabeled L-Methionine for standard curve generation.

Administration Protocols

To calculate flux (rate), the system must approach isotopic steady state .

ParameterBolus InjectionConstant Infusion (Recommended)
Objective Kinetic washout / Half-life determinationSteady-state Flux (13C-MFA)
Route IV Tail Vein or IPJugular/Tail Vein Catheter
Dosing 10–50 mg/kg (Single Pulse)Priming bolus (10 mg/kg) + Infusion (0.2 mg/kg/min)
Duration 0 – 120 mins2 – 6 hours (until plasma enrichment plateaus)
Advantage Simple executionMathematical rigor; enables true flux calculation
Tissue Collection (CRITICAL)

Metabolic Quenching: SAM and SAH are highly unstable at neutral or alkaline pH.

  • Procedure: Tissues must be snap-frozen in liquid nitrogen within seconds of excision.

  • Storage: -80°C. Never thaw samples without the presence of acidic extraction buffer.

Part 3: Analytical Methodologies (LC-MS/MS)

The quantification of SAM, SAH, and their 13C-isotopologues requires high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Extraction Protocol (Acidic Stabilization)

Standard lysis buffers (RIPA, PBS) will destroy SAM.

  • Homogenization: Homogenize frozen tissue (30-50 mg) in 0.4 M Perchloric Acid (PCA) or 80% Methanol / 1% Formic Acid (cold).

  • Ratio: 1:10 (w/v) tissue to buffer.

  • Centrifugation: 14,000 x g for 10 mins at 4°C to precipitate proteins.

  • Neutralization (Optional but Risky): If neutralizing PCA with KOH, do so immediately before injection. However, direct injection of acidic supernatants onto specific columns (see below) is often preferred to prevent degradation.

LC-MS/MS Conditions
  • Column: Porous Graphitic Carbon (Hypercarb) is superior to C18 for retaining polar cations like SAM. Alternatively, HILIC or RP-Amide columns can be used.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

    • B: Acetonitrile + 0.1% Formic Acid.

MRM Transitions (Mass Isotopomer Analysis)

To track the tracer, you must monitor transitions that retain the methyl group .

AnalytePrecursor (m/z)Product (m/z)Note
SAM (Unlabeled) 399.1250.1Loss of Methionine backbone (retains S-Me)
SAM (13C-Methyl) 400.1 251.1 +1 Da shift confirms methyl label retention
SAH (Unlabeled) 385.1136.1Adenine fragment (Standard quant)
MTA (Unlabeled) 298.1136.1Adenine fragment
MTA (13C-Methyl) 299.1 137.1 If using Adenine fragment, ensure label is on Adenine? No. Use 299->251 equivalent.

Technical Note: The transition 399->136 (Adenine) loses the sulfur-methyl group. Do not use this transition for 13C-enrichment calculation , as the 13C-methyl group is lost in the neutral fragment. You must use transitions like 399->250 (5'-deoxy-5'-methylthioadenosine fragment) or 399->298 (MTA) to observe the +1 Da mass shift [1, 5].

Diagram 2: Experimental Workflow

Workflow Infusion 1. Constant Infusion (L-Met-methyl-13C) Steady State Collection 2. Tissue Collection Snap Freeze (Liq N2) Infusion->Collection Extraction 3. Acidic Extraction (0.4M PCA or MeOH/Formic) *Critical Stability Step* Collection->Extraction LCMS 4. LC-MS/MS Analysis Hypercarb Column MRM: 400->251 (13C-SAM) Extraction->LCMS Data 5. Flux Calculation Enrichment Ratio (M+1 / M+0) LCMS->Data

Caption: Step-by-step workflow emphasizing the critical acidic extraction step required to preserve SAM integrity.

Part 4: Data Interpretation & Flux Analysis

Calculating Isotopic Enrichment (MPE)

Enrichment is defined as the molar percent excess (MPE) of the labeled isotopologue relative to the total pool.



  • Area_{M+0}: Intensity of unlabeled SAM (m/z 399).

  • Area_{M+1}: Intensity of 13C-methyl SAM (m/z 400).

  • Correction: Adjust for natural abundance of 13C (approx 1.1%) in the carbon backbone.

Methylation Flux ( )

To determine the rate of methylation (


), you compare the enrichment of the product (SAM) to the precursor (Methionine) at steady state (

).


Where:

  • 
     = Rate constant (derived from washout kinetics or literature).
    
  • 
     = Enrichment of SAM at steady state.
    
  • 
     = Enrichment of plasma Methionine.
    
The "Methylation Index"

While not a flux rate, the ratio of SAM to SAH is a critical biomarker of methylation potential.[3]



  • High Index (>4): Favorable methylation potential.

  • Low Index (<2): Hypomethylation (often observed in liver disease or cancer).

References

  • Struys, E. A., et al. (2013). Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma. National Institutes of Health. Retrieved from [Link]

  • Maddocks, O. D. K., et al. (2016). Use of 13C-Serine or 13C-Methionine for Studying Methylation Dynamics in Cancer Cell Metabolism and Epigenetics. PubMed. Retrieved from [Link]

  • Lane, A. N., et al. (2019). Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM). PMC. Retrieved from [Link]

  • Burman, J. L., et al. (2006). Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry. PMC. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Tracing Methylation Dynamics with L-Methionine (methyl-13C)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers investigating one-carbon metabolism, methylation dynamics (epigenetics), and S-adenosylmethionine (SAM) flux in mammalian cells.

Introduction & Scientific Rationale

Methionine is not merely a building block for protein synthesis; it is the primary source of methyl groups for cellular methylation reactions.[1][2] Through the Methionine Cycle , methionine is activated to S-Adenosylmethionine (SAM) , the universal methyl donor.[3][4] SAM transfers its methyl group to DNA, RNA, proteins (e.g., histones), and lipids, converting into S-Adenosylhomocysteine (SAH) .

Why L-Methionine (methyl-13C)?

Unlike uniformly labeled L-Methionine (U-13C5), which traces the carbon backbone into the transsulfuration pathway (Cysteine/Glutathione) and polyamine synthesis, L-Methionine (methyl-13C) specifically traces the methyl group flux .

  • Specificity: The 13C label is located only on the methyl group (-S-13CH3 ).

  • Fate Mapping:

    • Met → SAM: The label is retained (M+1).

    • SAM → Methylated Product: The label is transferred to the substrate (e.g., Histone-CH3).

    • SAM → SAH: The label is lost from the metabolite pool (SAH becomes M+0).

  • Validation: This tracer provides a binary readout for methylation activity. If the label appears in SAH or Homocysteine, it indicates recycling via the folate cycle (remethylation) or impurities, making it a powerful self-validating tool.

Experimental Design & Pathway Logic

The "Methyl-Flux" Logic

The experiment relies on replacing the endogenous methionine pool with the tracer and observing the mass shift (M+1) in downstream metabolites.

MetaboliteTheoretical Mass Shift (M+0 → M+n)Biological Interpretation
Methionine M+1 Uptake and equilibration of the tracer.
SAM M+1 Rate of SAM synthesis (MAT enzyme activity).
SAH M+0 Critical Control: The methyl group is gone. SAH should remain unlabeled.
MTA M+0 Methylthioadenosine (Polyamine pathway).[3] The methyl group is retained on the polyamine, not MTA.
Histone-K M+1, M+2, M+3 Degree of methylation (mono-, di-, tri-).
Critical Reagent Requirements
  • Dialyzed Fetal Bovine Serum (dFBS): Standard FBS contains ~30-50 µM methionine. You must use dialyzed FBS (10 kDa cutoff) to remove endogenous methionine; otherwise, the isotopic enrichment will be diluted, and quantitative flux analysis will fail.

  • Methionine-Free Media: Base medium (DMEM or RPMI) must be devoid of methionine.

  • Tracer Concentration: Reconstitute L-Methionine (methyl-13C) to physiological levels (typically 100–200 µM depending on the cell line and standard media formulation).

Visualizations

Diagram 1: The Methyl-13C Fate Map

This diagram illustrates the specific flow of the Carbon-13 label (Red Arrows) versus the unlabeled backbone (Black Arrows).

MethylFate cluster_legend Legend Met_Ext L-Met (methyl-13C) (Extracellular) Met_Int L-Met (methyl-13C) (Intracellular) Met_Ext->Met_Int Uptake (LAT1/SLC7A5) SAM S-Adenosylmethionine (M+1 Labeled) Met_Int->SAM MAT2A (ATP -> PPi+Pi) SAH S-Adenosylhomocysteine (M+0 Unlabeled) SAM->SAH Methyl Transfer (Loss of 13C) Meth_Substrate Methylated Product (M+1 Labeled) SAM->Meth_Substrate Methyltransferase Substrate Substrate (DNA/Protein) Substrate->Meth_Substrate key1 Red Node/Arrow = 13C Labeled key2 Grey Node = Unlabeled (M+0)

Caption: Fate of the methyl group. Note that SAH becomes unlabeled (M+0) as the 13C-methyl group is transferred to the substrate.

Detailed Protocol

Phase A: Reagent Preparation
  • Stock Solution (100 mM): Dissolve L-Methionine (methyl-13C) in PBS. Filter sterilize (0.22 µm). Store at -20°C.

  • Labeling Medium:

    • Base: Methionine-free DMEM/RPMI.

    • Serum: 10% Dialyzed FBS.[5]

    • Glutamine: 2-4 mM (as required by cell line).

    • Tracer: Add 100 mM Stock to a final concentration of 100 µM (or match standard media concentration).

Phase B: Cell Culture & Labeling[5][6][7]
  • Seeding: Seed cells in 6-well plates (approx. 5x10^5 cells/well). Culture in standard media until 70-80% confluence.

  • Wash Step (Critical):

    • Aspirate standard media.

    • Wash cells twice with warm PBS (37°C) to remove residual extracellular methionine.

  • Labeling Pulse:

    • Add 2 mL of pre-warmed Labeling Medium .

    • Incubate at 37°C / 5% CO2.

    • Time Points:

      • Flux Analysis: 15 min, 30 min, 1 h, 2 h, 4 h.

      • Steady State/Epigenetics: 24 h (ensure media volume is sufficient to prevent depletion).

Phase C: Metabolite Extraction (Polar)
  • Quenching:

    • Place plate on wet ice .

    • Aspirate media completely.

    • Wash once with ice-cold PBS (rapidly).

    • Add 1 mL 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Extraction:

    • Incubate at -80°C for 15 minutes (or scrape immediately on dry ice).

    • Scrape cells and transfer suspension to a microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer supernatant (containing Met, SAM, SAH) to a fresh vial for LC-MS analysis.

  • Pellet: The protein pellet can be hydrolyzed to analyze protein incorporation (optional).

Phase D: LC-MS/MS Analysis

Instrument: Triple Quadrupole (QQQ) or High-Resolution (Orbitrap/Q-TOF). Mode: Positive Electrospray Ionization (ESI+). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar metabolites like SAM/SAH. An Amide column (e.g., Waters BEH Amide) is recommended.

Table 1: Mass Spectrometry Transitions (Targeted)

Note: Exact masses depend on the specific isotope purity. M+1 denotes the methyl-13C labeled species.[4]

MetabolitePrecursor (M+0)Precursor (M+1)Product Ion (Quant)Collision Energy (V)Rationale
L-Methionine 150.1151.1 104.115Loss of Formate
SAM 399.1400.1 250.120Adenosyl fragment (check for label retention)*
SAH 385.1385.1 136.120Should be M+0 (Adenine fragment)
MTA 298.1298.1 136.115Should be M+0 (Adenine fragment)
  • Validation Note: For SAM, if the fragment ion retains the methyl group (e.g., the methionine moiety), the product ion will also shift.[4] If the fragment is the adenosyl moiety (250), it might not shift. Always monitor the parent ion M+1 (400.1) for enrichment calculations.

Data Analysis & Interpretation

Calculating Enrichment

Calculate the Mass Isotopomer Distribution (MID) for Methionine and SAM.



Interpretation Guide
  • High Met M+1, Low SAM M+1: Low MAT2A activity (synthesis bottleneck).

  • High SAM M+1, High SAH (Total): High methylation flux (rapid consumption).

  • Appearance of SAH M+1: Experimental Error. Indicates either (a) impure tracer (U-13C contamination) or (b) extremely rapid remethylation via a labeled folate pool (highly unlikely in short pulses without labeled Serine/Glycine).

Diagram 2: Experimental Workflow

Workflow Step1 1. Prep Media (Met-Free DMEM + Dialyzed FBS + 100µM 13C-Met) Step2 2. Wash Cells (2x PBS to remove endogenous Met) Step1->Step2 Step3 3. Labeling Pulse (15 min - 24 h) Step2->Step3 Step4 4. Quench & Extract (80% MeOH, -80°C) Step3->Step4 Step5 5. LC-MS/MS Analysis (HILIC Column, ESI+) Step4->Step5

Caption: Step-by-step workflow for stable isotope labeling.

References

  • Mentch, S. J., & Locasale, J. W. (2016). One-carbon metabolism and epigenetics: understanding the specificity. Annals of the New York Academy of Sciences. Link

  • Maddocks, O. D., et al. (2016). Modulating the therapeutic response of tumours to dietary serine and glycine starvation. Nature. Link (Demonstrates protocols for methionine/serine restriction and labeling).

  • Stryer, L.Biochemistry.
  • Cambridge Isotope Laboratories. Application Note: Metabolic Tracing of Methylation. Link (General reference for stable isotope applications).

  • Gu, H., et al. (2013). 13C-Methyl-Methionine Labeling Reveals the Methylation Dynamics of Histones. Analytical Chemistry.

Sources

Application Note: L-Methionine (Methyl-13C) in NMR-Based Protein Structure Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective isotopic labeling of methyl groups has revolutionized solution-state NMR spectroscopy, extending the molecular weight limit of accessible protein targets from ~30 kDa to over 1 MDa. Among methyl probes, L-Methionine (methyl-13C) occupies a unique functional niche. Unlike the branched-chain amino acids (Ile, Leu, Val) which often reside in the rigid hydrophobic core, Methionine residues are frequently found on protein surfaces, in flexible loops, or lining the binding pockets of enzymes and receptors.

This guide provides a rigorous, field-proven workflow for utilizing L-Methionine (methyl-13C) to probe protein structure, dynamics, and ligand interactions. It synthesizes biosynthetic incorporation protocols with advanced NMR acquisition strategies (Methyl-TROSY), ensuring high-fidelity data for drug discovery and structural biology applications.

The Physics of the Probe: Why Methionine?

The Methyl-TROSY Effect

For high molecular weight proteins, signal decay (transverse relaxation,


) is the primary enemy. The methyl group (

) behaves as an

spin system. In a standard HSQC experiment, the signal is broadened by rapid relaxation.

However, in an HMQC (Heteronuclear Multiple Quantum Coherence) experiment, specific coherence pathways benefit from the interference between two relaxation mechanisms:

  • Dipolar-Dipolar (DD) coupling between the methyl protons and the

    
     nucleus.
    
  • Chemical Shift Anisotropy (CSA) of the methyl protons.

When these mechanisms cancel each other out, the resulting "slow-relaxing" component yields sharper lines and higher sensitivity—the Methyl-TROSY effect . Methionine's methyl group, with its rapid rotation around the


 bond, is an ideal candidate for this phenomenon.
HMQC vs. HSQC[1]
  • HSQC: Preferred for small proteins (<30 kDa) or when measuring scalar couplings.

  • HMQC: Mandatory for large complexes (>50 kDa). It preserves the slowly relaxing multiplet component, providing up to a 3-fold sensitivity gain in large systems compared to HSQC.

Workflow Visualization

The following diagram outlines the critical path from gene expression to data acquisition.

MetLabelingWorkflow cluster_0 Phase 1: Biosynthesis cluster_1 Phase 2: NMR Acquisition M9 M9 Minimal Media (13C-Glucose Free) Inoc Inoculation (E. coli BL21 or B834) M9->Inoc OD Growth to OD600 ~0.8 Inoc->OD AddMet Add L-Met (Methyl-13C) (50-100 mg/L) OD->AddMet Wait 30 min Induce Induction (IPTG) AddMet->Induce Uptake Phase Purify Purification (Reducing Conditions) Induce->Purify Expression Sample NMR Sample (D2O, TCEP) Purify->Sample Pulse 1H-13C HMQC (Methyl-TROSY) Sample->Pulse

Figure 1: End-to-end workflow for selective Methionine labeling. Note the critical "Uptake Phase" prior to induction to ensure the labeled pool equilibrates intracellularly.

Protocol: Biosynthetic Incorporation

This protocol uses metabolic inhibition in standard E. coli strains (e.g., BL21(DE3)). While auxotrophic strains (B834) are useful, they are not strictly necessary for Methionine because the addition of exogenous Met efficiently shuts down the endogenous biosynthetic pathway via feedback inhibition.

Reagents
  • M9 Minimal Media Salts: Standard recipe (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Carbon Source: D-Glucose (unlabeled) at 2-4 g/L.

  • Nitrogen Source:

    
     (unlabeled) or 
    
    
    
    if backbone assignment is also required.
  • Label: L-Methionine (methyl-13C) (Isotopic purity >99%).

  • Inhibitory Cocktail (Optional but Recommended): L-Lysine, L-Phenylalanine, L-Threonine (50 mg/L each) to suppress minor scrambling pathways, though Met is generally robust.

Step-by-Step Procedure
  • Pre-Culture: Inoculate a single colony into 10 mL of M9 media (containing antibiotics). Grow overnight at 37°C.

    • Expert Note: Do not use LB for the starter culture to avoid "lag time" when transferring to minimal media.

  • Scale Up: Transfer the overnight culture into 1 L of fresh M9 media.

  • Growth: Incubate at 37°C with shaking (200-250 rpm) until

    
     reaches 0.6 – 0.8 .
    
  • Label Addition (The Critical Step):

    • Add L-Methionine (methyl-13C) to a final concentration of 50 – 100 mg/L .

    • Causality: Adding the label before induction allows the cells to transport the labeled amino acid and shut down endogenous synthesis before the high metabolic demand of protein overexpression begins.

    • Wait 15–30 minutes to ensure uptake.

  • Induction: Add IPTG (typically 0.5 – 1.0 mM).

  • Expression: Lower temperature to 20–25°C and express for 12–16 hours.

    • Why lower temperature? Reduces metabolic scrambling and improves protein solubility.

  • Harvest: Centrifuge cells (5000 x g, 15 min). Flash freeze pellet.

Sample Preparation: The Oxidation Trap

Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide. This causes chemical shift changes (typically shifting the methyl


 resonance by ~2-3 ppm and protons by ~0.1 ppm), leading to doubled peaks or "ghost" spectra.

Mandatory Precautions:

  • Reducing Agents: Maintain 1–2 mM TCEP (Tris(2-carboxyethyl)phosphine) in all purification buffers and the final NMR sample. DTT is an alternative but has a shorter half-life at neutral pH.

  • Degassing: Degas all buffers to remove dissolved oxygen.

  • Argon Blanket: Keep samples under an argon or nitrogen atmosphere when possible.

NMR Acquisition & Analysis

Pulse Sequence Selection

For proteins >30 kDa, the


 HMQC  is the gold standard.
ParameterValue / SettingReason
Pulse Sequence sofast_hmqc or hmqc_methyl_trosyMaximizes relaxation interference (TROSY effect).
1H Sweep Width 12 – 14 ppmCovers amide protons if needed, though Met-methyls fall ~1.5–2.5 ppm.
13C Sweep Width 20 – 30 ppmCentered at ~15 ppm. Met methyls cluster tightly; high resolution is needed.
Recycle Delay 0.5 – 1.0 s (SOFAST)Methyl protons relax fast (

); allows rapid pulsing.
Temperature 25°C – 37°CHigher T improves tumbling (sharper lines) but risks sample stability.
Data Interpretation

Methionine methyl groups appear in a distinct region of the


 spectrum:
  • 
    :  1.5 – 2.5 ppm
    
  • 
    :  12 – 18 ppm
    

Contrast: Ile/Leu/Val methyls typically resonate upfield (


 < 1.0 ppm; 

20-25 ppm), making Met easily distinguishable.
Application: Ligand Binding Mapping

Because Methionine is often found in hydrophobic binding pockets, it is an excellent reporter for ligand binding.

  • Acquire Reference Spectrum (Apo).

  • Titrate Ligand (e.g., 0.5x, 1.0x, 2.0x molar equivalents).

  • Monitor Chemical Shift Perturbations (CSP) .

    • Calculation:

      
      
      

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Doubling Methionine OxidationAdd 2 mM TCEP; check buffer degassing.
Weak Signals Poor IncorporationIncrease label concentration to 100 mg/L; ensure M9 is glucose-rich but amino acid-free (except label).
Scrambling Metabolic LeakageReduce induction time; lower expression temperature; use auxotrophic strain (B834).
Broad Lines Aggregation or ExchangeRun Differential Scanning Fluorimetry (DSF) to optimize buffer; check sample concentration.

References

  • Tugarinov, V., Hwang, P. M., Ollerenshaw, J. E., & Kay, L. E. (2003).[1][2][3] Cross-correlated relaxation enhanced 1H-13C NMR spectroscopy of methyl groups in very high molecular weight proteins and protein complexes.[1][3] Journal of the American Chemical Society. [Link][4]

  • Kerfah, R., Plevin, M. J., Sounier, R., Gans, P., & Boisbouvier, J. (2015). Methyl-specific isotopic labeling: a molecular toolbox for solution NMR studies of large proteins.[5] Current Opinion in Structural Biology. [Link]

  • Sprangers, R., & Kay, L. E. (2007). Quantitative dynamics and binding studies of the 20S proteasome by NMR. Nature. [Link]

  • Gelis, I., et al. (2007). Structural Basis for Signal-Sequence Recognition by the Translocase Motor SecA as Determined by NMR. Cell. [Link]

Sources

Application Note: Precision Tracking of Protein Turnover with L-Methionine (Methyl-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Tracking protein turnover—the balance between synthesis and degradation—is critical for understanding cellular homeostasis, drug mechanism of action (MoA), and disease pathology. While "Universal"


-Lysine/Arginine labeling (standard SILAC) is common, L-Methionine (Methyl-13C)  offers a distinct metabolic advantage for specific dynamic profiling: The Recycling Valve. 
The "Methyl-Leak" Advantage

In standard stable isotope tracing, the re-incorporation of labeled amino acids from degraded proteins (recycling) confounds synthesis rate calculations, often requiring complex mathematical corrections.

L-Methionine (Methyl-13C) behaves differently due to the Methionine Cycle :

  • Direct Incorporation: Methionine is incorporated into nascent proteins, carrying the

    
     label.
    
  • Metabolic Branching: Free Methionine is rapidly converted to S-Adenosylmethionine (SAM), the universal methyl donor.

  • Label Loss: When SAM donates the methyl group (to DNA, histones, or metabolites), the

    
     label is excreted or fixed in the methyl-acceptor pool.
    
  • Clean Recycling: The resulting S-Adenosylhomocysteine (SAH) hydrolyzes to Homocysteine. If Homocysteine is re-methylated to Methionine (via Methionine Synthase), it typically acquires a new, unlabeled methyl group from the folate pool (5-MTHF).

Result: Recycled Methionine is largely "silent" (unlabeled), providing a sharper "Pulse" profile and more accurate Fractional Synthesis Rate (FSR) calculations than tracers with high recycling rates.

Mechanism of Action & Metabolic Fate

The following diagram illustrates the bifurcation of the tracer, highlighting why this specific isotope is powerful for distinguishing new synthesis from recycling.

MethionineFate ExMet Extracellular L-Met (Methyl-13C) IntMet Intracellular L-Met (Methyl-13C) ExMet->IntMet Transport (LAT1) tRNA Met-tRNA IntMet->tRNA tRNA Loading SAM SAM (Methyl Donor) IntMet->SAM MAT2A Protein De Novo Protein (Labeled) tRNA->Protein Translation (Synthesis) Meth Methylation Targets (DNA/Histones) SAM->Meth Methyl Transfer (Label Loss) Hcy Homocysteine (Unlabeled Backbone) SAM->Hcy Demethylation RecycledMet Recycled Met (Unlabeled) Hcy->RecycledMet Remethylation (via Folate/B12) RecycledMet->tRNA Re-entry (Silent)

Figure 1: Metabolic fate of L-Methionine (Methyl-13C). Note that the remethylation pathway (bottom) typically restores an unlabeled methyl group, preventing the "recycling artifact" common in other tracers.

Experimental Protocol: Dynamic SILAC (Pulse-Labeling)

This protocol is optimized for adherent mammalian cell lines (e.g., HEK293, HeLa, HepG2).

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Tracer: L-Methionine (Methyl-13C), 99 atom %

    
    .
    
  • Media: Methionine-free DMEM or RPMI (dialyzed FBS is required to remove background methionine).

  • Lysis Buffer: 8M Urea, 50mM Tris-HCl (pH 8.0), Protease Inhibitor Cocktail.

  • Digestion: Lys-C and Trypsin (Mass Spec Grade).

  • Instrument: High-Resolution LC-MS/MS (Orbitrap or TOF recommended due to the small +1.003 Da mass shift).

Step-by-Step Workflow
Phase 1: Adaptation (Optional but Recommended)
  • Culture cells in standard media containing unlabeled Methionine for 2 passages to ensure log-phase growth and metabolic stability.

  • Critical Check: Ensure cells are at 60-70% confluency before the pulse.

Phase 2: The Pulse (Labeling)
  • Wash: Aspirate media and wash cells 2x with warm PBS to remove extracellular unlabeled methionine.

  • Labeling Media: Add pre-warmed Methionine-free media supplemented with L-Methionine (Methyl-13C) at physiological concentration (typically 30 mg/L for DMEM).

    • Note: Dialyzed FBS (10%) must be used.

  • Time Course: Incubate cells for defined time points (e.g.,

    
     hours).
    
    • Tip: Short time points (

      
      h) measure rapid turnover; long points (
      
      
      
      h) measure stable proteins.
Phase 3: Quenching & Lysis[1]
  • Quench: Rapidly aspirate media and wash 3x with ice-cold PBS.

  • Lysis: Add Lysis Buffer (8M Urea) directly to the plate. Scrape and collect.

  • Sonication: Sonicate lysates (3 cycles, 10s on/off) to shear DNA and solubilize proteins.

  • Quantification: Measure protein concentration (BCA assay).

Phase 4: Digestion (FASP or S-Trap)
  • Reduction/Alkylation: Reduce with DTT (5mM, 30 min, 56°C) and alkylate with Iodoacetamide (15mM, 20 min, dark).

  • Digestion:

    • Add Lys-C (1:100 ratio) for 4 hours at 37°C (in 8M Urea).

    • Dilute Urea to <2M with 50mM Tris.

    • Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

  • Desalting: Clean peptides using C18 StageTips or SPE columns.

Mass Spectrometry & Data Analysis

The +1 Da Challenge

Unlike Lys-8 (+8 Da), Methyl-13C adds only +1.00335 Da . This creates an overlap between the labeled monoisotopic peak and the natural M+1 isotope of the unlabeled peptide.

Instrument Settings:

  • Resolution: Minimum 60,000 @ m/z 200 (120,000 preferred) to resolve fine isotopic structure if possible, though mathematical deconvolution is usually required.

  • MS1 Filtering: Target Methionine-containing peptides.

Calculating Fractional Synthesis Rate (FSR)

The FSR is calculated by measuring the change in the isotopic envelope over time.

Equation:



Where:

  • 
    : Change in enrichment of the product (protein) at time 
    
    
    
    .
  • 
    : Enrichment of the precursor pool (intracellular free Methionine).
    
    • Note: Because of the "Methyl-Leak,"

      
       equilibrates rapidly. You can approximate 
      
      
      
      by measuring the media enrichment if transport is fast, but measuring intracellular free Met is superior.

Simplified Ratio Calculation (RIA): For a specific peptide, calculate the Relative Isotope Abundance (RIA):



  • 
    : Intensity of the M+1 (and M+2, etc.) peaks shifted by the label.
    
  • 
    : Intensity of the monoisotopic M+0 peak.
    

Self-Validating the System (Quality Control)

To ensure scientific integrity, every experiment must include these internal checks:

CheckpointProcedurePassing Criteria
Precursor Enrichment Extract metabolites (MeOH/Water) from a separate well at

. Analyze free Met by LC-MS.[2]
Intracellular Met enrichment should be >90% of media enrichment.
Label Specificity Analyze a non-Methionine containing peptide (e.g., a pure poly-Lys/Arg peptide or known standard).Should show zero mass shift (only natural isotope distribution).
Growth Rate Count cells in a parallel "dummy" plate.Cell number should not deviate >10% from unlabeled control (toxicity check).
Methylation Check (Advanced) Monitor SAM/SAH levels.Ratio should remain stable; drastic drops indicate methyl-donor starvation.

Diagram: Experimental Timeline

Workflow cluster_Time Time Course Collection Start Start: Log-Phase Cells (Natural Media) Wash Wash x2 PBS (Remove Extracellular Met) Start->Wash Pulse Pulse: Add Media + Met(Methyl-13C) (t = 0) Wash->Pulse T1 t = 2h Pulse->T1 T2 t = 8h Pulse->T2 T3 t = 24h Pulse->T3 Lysis Lysis (8M Urea) & Digestion T1->Lysis T2->Lysis T3->Lysis MS LC-MS/MS Analysis (Focus: Met-Peptides) Lysis->MS Data Calculate FSR (Deconvolute M+1 Shift) MS->Data

Figure 2: Step-by-step experimental workflow for Dynamic SILAC using Methionine tracers.

References

  • Schwanhäusser, B., et al. (2011). Global quantification of mammalian gene expression control. Nature, 473(7347), 337–342. [Link]

    • Foundational paper establishing dynamic SILAC for turnover r
  • Pratt, J. M., et al. (2002). Multiplexed metabolic labeling of proteins for mass spectrometry-based comparative proteomics. Molecular & Cellular Proteomics, 1(8), 579–591. [Link]

    • Discusses the principles of amino acid labeling and metabolic incorpor
  • Borgini, M., et al. (2023).[3] Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells.[4][5][3] Organic & Biomolecular Chemistry, 21, 9216.[3] [Link]

    • Specific protocol details on Methyl-13C incorpor
  • Wilkinson, D. J., et al. (2014). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown.[5] Clinical Nutrition, 33(1), 83-88. [Link]

    • Validates the use of Methyl-13C Methionine for simultaneous synthesis and breakdown (via 3-Methylhistidine) analysis.
  • Mentch, S. J., & Locasale, J. W. (2016). One-carbon metabolism and epigenetics: understanding the specificity. Annals of the New York Academy of Sciences, 1363(1), 91–98. [Link]

    • Provides the mechanistic grounding for the Methionine Cycle and methyl-group f

Sources

sample preparation for L-METHIONINE (METHYL-13C) mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Sample Preparation and Analysis of L-Methionine (methyl-13C) by Mass Spectrometry

Introduction

L-Methionine (methyl-13C) is a critical stable isotope tracer used to interrogate the Methionine Cycle and Transmethylation pathways. Unlike Uniformly labeled (


) methionine, which traces the amino acid backbone into protein synthesis and polyamine pathways, the methyl-13C  isotopologue specifically tracks the donation of the methyl group to S-Adenosylmethionine (SAM)  and its subsequent transfer to DNA, RNA, proteins, and lipids.

This distinction is vital for researchers studying epigenetics (methylation flux) and cancer metabolism (dependency on the 1-carbon pool). This guide provides a rigorous, field-proven workflow for extracting and quantifying L-Methionine (methyl-13C) and its downstream metabolites using LC-MS/MS and GC-MS.

Experimental Design & Scientific Rationale

The Tracing Logic (Why Methyl-13C?)

The utility of L-Methionine (methyl-13C) relies on the specific fate of the methyl group.

  • Forward Flux: Methionine

    
     SAM 
    
    
    
    Methyl Transfer (loss of
    
    
    )
    
    
    SAH
    
    
    Homocysteine.
  • Recycling Loop: Homocysteine

    
     Methionine (via Methionine Synthase).
    
    • Critical Insight: The re-synthesized Methionine will NOT carry the

      
       label, as the new methyl group is donated by 5-MTHF (folate cycle) or Betaine, which are typically unlabeled in this specific experimental design. Therefore, 
      
      
      
      -Methionine (M+1) strictly represents the exogenous uptake pool, while M+0 represents the recycled/endogenous pool.
Internal Standards

To ensure "Trustworthiness" and self-validation:

  • Do not use L-Methionine (methyl-13C) as an internal standard for quantification if you are also using it as a biological tracer.

  • Recommended IS: L-Methionine (

    
    -methyl) or L-Methionine (
    
    
    
    ,
    
    
    ). The mass shift must differ from the tracer (M+1).

Visualizing the Workflow

The following diagram illustrates the metabolic fate of the tracer and the decision matrix for sample preparation.

MethionineWorkflow cluster_metabolism Metabolic Fate of L-Methionine (methyl-13C) cluster_prep Sample Preparation Workflow Met_Exo Exogenous Met (Methyl-13C) [M+1] SAM S-Adenosylmethionine (SAM) [M+1] Met_Exo->SAM MAT2A Methyl_Transfer Methyl Transfer (DNA/Protein Methylation) SAM->Methyl_Transfer 13C-Methyl Group SAH S-Adenosylhomocysteine (SAH) [M+0] SAM->SAH Methyltransferases (13C label leaves here) Hcy Homocysteine [M+0] SAH->Hcy AHCY Met_Recycled Recycled Met (From Folate Cycle) [M+0] Hcy->Met_Recycled MTR/BHMT (New Methyl is 12C) Sample Biological Sample (Plasma or Cells) Wash Rapid Wash (PBS/Ammonium Formate, 4°C) Sample->Wash Cells only Extract Extraction (80% MeOH, -80°C) Sample->Extract Plasma Wash->Extract Centrifuge Centrifugation (15,000 x g, 4°C) Extract->Centrifuge Analysis LC-MS/MS Analysis (HILIC Mode) Centrifuge->Analysis

Figure 1: Metabolic fate of the methyl-13C label and sample preparation decision tree. Note that the label is lost upon conversion to SAH.

Sample Preparation Protocols

Protocol A: Adherent Cells (Metabolic Flux Analysis)

Target: Intracellular metabolites (Met, SAM, SAH).

Reagents:

  • Wash Buffer: 0.9% NaCl or PBS (Ice cold). Note: Avoid PBS if using high-salt sensitive MS methods, use 150 mM Ammonium Formate instead.

  • Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Internal Standard (IS): 10 µM L-Methionine-d3 in extraction solvent.

Step-by-Step:

  • Quenching: Place cell culture plates immediately on a bed of dry ice or ice-water slurry. Metabolism must stop instantly.

  • Washing: Aspirate media completely. Rapidly wash cells once with 2 mL ice-cold Wash Buffer.

    • Expert Tip: Do not wash more than once or for longer than 10 seconds. Polar metabolites like Methionine leak rapidly from cells during washing [1].

  • Extraction: Add 1 mL of -80°C Extraction Solvent (containing IS) directly to the plate.

  • Harvesting: Scrape cells using a cell lifter. Transfer the suspension to a pre-cooled microcentrifuge tube.

  • Lysis: Vortex vigorously for 30 seconds. Incubate on dry ice for 10 minutes (or -80°C freezer for 1 hour) to precipitate proteins.

  • Clarification: Centrifuge at 20,000 x g for 15 minutes at 4°C .

  • Collection: Transfer supernatant to a fresh glass vial.

  • Drying (Optional): If sensitivity is low, dry under nitrogen flow at 30°C and reconstitute in 100 µL 50% Acetonitrile. Otherwise, inject directly.

Protocol B: Plasma/Serum (Quantitative Profiling)

Target: Circulating Methionine.[1]

Step-by-Step:

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • Protein Precipitation: Add 200 µL (4 volumes) of Ice-cold Methanol containing Internal Standard.

    • Why Methanol? Methanol precipitates proteins efficiently while maintaining high solubility for amino acids. Acetonitrile can sometimes cause coprecipitation of polar metabolites [2].

  • Mixing: Vortex for 1 minute.

  • Incubation: Keep at -20°C for 20 minutes to ensure complete precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 150 µL of supernatant to an LC vial.

  • Dilution: Dilute 1:1 with Water (0.1% Formic Acid) to match initial mobile phase conditions (prevents peak distortion).

Mass Spectrometry Analysis (LC-MS/MS)

Derivatization (e.g., with Butyl Chloroformate) is common for GC-MS, but HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for underivatized amino acids in LC-MS due to simplicity and retention of polar compounds.

Method: ZIC-HILIC LC-MS/MS
  • Column: Merck SeQuant ZIC-HILIC or ZIC-pHILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 300 µL/min.[2]

  • Gradient:

    • 0 min: 90% B

    • 10 min: 40% B[2]

    • 12 min: 40% B[2]

    • 12.1 min: 90% B (Re-equilibration is critical in HILIC).

MS Parameters (MRM Transitions)

Use Positive Electrospray Ionization (ESI+) .

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Rationale
L-Met (Endogenous) 150.1104.115Loss of HCOOH (Backbone intact)
L-Met (Endogenous) 150.161.025Fragment

L-Met (Methyl-13C) 151.1 105.1 15Loss of HCOOH (Label retained)
L-Met (Methyl-13C) 151.1 62.0 25Fragment

SAM (Endogenous) 399.1250.120Loss of Adenosine
SAM (Methyl-13C) 400.1 250.1 20Label LOST (Adenosine fragment)
SAM (Methyl-13C) 400.1 136.1 30Adenine fragment (Check label location)

Critical Note on SAM: When analyzing SAM, the methyl group is attached to the sulfur. If you monitor the Adenosine fragment (250.1), you might lose the specificity of the methyl label depending on fragmentation. It is safer to monitor the transition that retains the methionine moiety or the specific methyl loss. However, for Met-13C tracing, the 151.1 -> 62.0 transition for Methionine is the definitive trace.

Data Analysis & Isotope Correction

Raw peak areas must be corrected for natural isotope abundance (Natural


 is ~1.1%).
  • Extract Peak Areas:

    
     (150.1) and 
    
    
    
    (151.1).
  • Apply Correction: Use a matrix-based correction algorithm (e.g., IsoCor, MIDcor) to subtract the natural M+1 contribution of the unlabeled pool from the tracer M+1 signal [3].

    • Simplified Formula:

      
      
      (Note: 0.05 is an approximation of natural M+1 abundance for Methionine C5H11NO2S; exact calculation requires molecular formula).
      
  • Calculate Enrichment:

    
    
    

References

  • Dietmair, S., et al. (2010). Metabolite profiling of CHO cells: quantification of intracellular metabolites and their response to culture conditions. Journal of Biotechnology. Link

  • Yuan, M., et al. (2012). A targeted metabolomics approach to quantify methionine metabolism in wild-type and methionine-dependent human cancer cells. Methods in Molecular Biology. Link

  • Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics.[3][4] Link

  • Thermo Fisher Scientific. Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. Application Note. Link

Sources

Application Note: High-Fidelity Incorporation of L-Methionine (methyl-13C) in E. coli for Methyl-TROSY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The incorporation of L-Methionine (methyl-13C) into proteins expressed in Escherichia coli is a cornerstone technique for Methyl-TROSY (Transverse Relaxation Optimized Spectroscopy) . Unlike uniform 13C/15N labeling, which suffers from rapid signal decay in high-molecular-weight targets (>50 kDa), methyl labeling targets the highly dynamic, three-fold rotation of the methyl group. This results in sharp, high-intensity NMR signals that persist even in large complexes (up to 1 MDa).

This guide addresses the critical challenge of isotopic dilution and metabolic scrambling . While the methyl group of methionine provides an excellent NMR probe, it is metabolically labile. Methionine is the precursor to S-Adenosylmethionine (SAM), the universal methyl donor. Inefficient protocols lead to the loss of the 13C-methyl label into the general metabolic pool (lipids, DNA, RNA) or dilution by endogenously synthesized (unlabeled) methionine.

This protocol leverages feedback inhibition of the aspartate pathway to suppress endogenous methionine synthesis, ensuring >95% incorporation efficiency without the absolute requirement for auxotrophic strains, although auxotrophs (e.g., B834) remain the gold standard.

Mechanism of Action: The Metabolic Logic

To optimize incorporation, one must understand the biosynthetic pathway and its regulation. E. coli synthesizes methionine from aspartate. The committed step is catalyzed by homoserine O-succinyltransferase (MetA) .[1]

Key Regulatory Checkpoint
  • Feedback Inhibition: High intracellular concentrations of Methionine and SAM allosterically inhibit MetA.

  • Protocol Implication: By saturating the culture with exogenous L-Methionine (methyl-13C) just prior to induction, we trigger this feedback loop, shutting down the host's production of unlabeled methionine. This forces the bacteria to utilize the provided isotopic label for protein synthesis.

Diagram 1: Methionine Biosynthesis & Regulation

This diagram illustrates the flow from Aspartate to Methionine and the critical feedback inhibition loop utilized in this protocol.

Met_Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine MetA Enzyme: MetA (Checkpoint) Homoserine->MetA Cystathionine Cystathionine MetA->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Methionine L-Methionine (Endogenous) Homocysteine->Methionine Methionine->MetA Feedback Inhibition SAM S-Adenosylmethionine (SAM) Methionine->SAM TargetProtein Target Protein (13C-Methyl Labeled) Methionine->TargetProtein Translation ExoMet Exogenous L-Met (methyl-13C) ExoMet->Methionine Transport (MetD) SAM->MetA Feedback Inhibition Methylation General Methylation (DNA/Lipids) SAM->Methylation Scrambling Risk

Figure 1: E. coli Methionine pathway.[1][2][3] Exogenous Met inhibits MetA, preventing dilution. The SAM cycle represents a "leak" pathway for the label.

Experimental Strategy

Strain Selection
Strain TypeRecommended StrainProsCons
Prototroph BL21(DE3)Robust growth, high yield, standard usage.Requires high concentration of label to suppress endogenous synthesis.
Auxotroph B834(DE3) or DL41Zero endogenous background; 100% incorporation.Slower growth; requires careful media supplementation; more fragile.

Recommendation: For most applications, BL21(DE3) is sufficient if the protocol below is followed strictly. Use B834 only if Mass Spec analysis shows <90% incorporation.

Media Formulation (M9 Minimal Media)

Standard M9 is used to minimize carbon sources that could lead to metabolic noise.

1L M9 Preparation:

  • M9 Salts (10x): 100 mL

  • Glucose (12C, natural abundance): 4 g (0.4%)

  • MgSO4 (1M): 2 mL (2 mM)

  • CaCl2 (1M): 0.1 mL (0.1 mM)

  • Thiamine (Vitamin B1): 10 mg

  • Antibiotic: As required by plasmid (e.g., Ampicillin 100 µg/mL).

  • ddH2O: To 1000 mL.

Detailed Protocol: High-Density Incorporation

This protocol is designed for a 1 Liter culture volume.

Phase 1: Pre-Culture & Adaptation
  • Transformation: Transform plasmid into BL21(DE3) cells. Plate on LB-Agar + Antibiotic. Incubate overnight at 37°C.

  • Inoculation: Pick a single colony into 5 mL LB media. Grow for 6-8 hours.

  • Adaptation Step (Crucial): Transfer 100 µL of the LB culture into 10 mL of M9 Minimal Media (containing glucose and antibiotics).

    • Why? This adapts the metabolic machinery to minimal media, reducing lag time in the main culture.

    • Incubate overnight at 37°C, 220 rpm.

Phase 2: Growth & Induction[4]
  • Main Culture: Inoculate 1 L of fresh M9 media with the 10 mL overnight adaptation culture (Start OD600 ≈ 0.05).

  • Growth: Incubate at 37°C, 220 rpm until OD600 reaches 0.6 – 0.8 .

    • Note: This typically takes 6–8 hours in M9.

  • Temperature Shift (Optional): If your protein requires lower temperature for solubility, cool the culture to 18–25°C now. Allow 30 mins for equilibration.

Phase 3: Labeling & Harvesting
  • Inhibition Cocktail (Optional but Recommended for Prototrophs):

    • Add: Lysine (100 mg), Threonine (100 mg), Phenylalanine (50 mg).

    • Why? These amino acids inhibit aspartokinase, an upstream enzyme, further shutting down the aspartate pathway and preventing scrambling.

  • Label Addition:

    • Add L-Methionine (methyl-13C) to a final concentration of 50–100 mg/L .

    • Tip: Dissolve 100 mg in 5 mL sterile water and filter sterilize before adding.

    • Wait 15 minutes. This allows the labeled Met to enter the cells, saturate the pool, and trigger feedback inhibition of MetA before protein synthesis ramps up.

  • Induction:

    • Add IPTG (typically 0.5 – 1.0 mM).

  • Expression: Incubate for the optimized time (e.g., 4 hours at 37°C or overnight at 18°C).

  • Harvest: Centrifuge at 5,000 x g for 15 mins. Flash freeze pellets in liquid nitrogen.

Diagram 2: Experimental Workflow

Timeline of the labeling process emphasizing the critical 15-minute inhibition window.

Protocol_Timeline Step1 1. Adaptation (Overnight in M9) Step2 2. Growth (to OD 0.6-0.8) Step1->Step2 Step3 3. Add Inhibitors (Lys/Thr/Phe) Step2->Step3 Step4 4. Add 13C-Met (50-100 mg/L) Step3->Step4 Step5 5. Wait 15 min (Saturate Pool) Step4->Step5 Step6 6. Induce (IPTG) Step5->Step6 Step7 7. Harvest Step6->Step7

Figure 2: Step-by-step timeline. The 15-minute wait between label addition and induction is critical for high incorporation.

Quality Control & Validation

Before proceeding to expensive NMR time, validate the incorporation.

  • Intact Mass Spectrometry (ESI-MS):

    • Compare the mass of the unlabeled protein vs. the labeled protein.

    • Calculation: The mass shift should equal:

      
      .
      
    • Acceptance Criteria: >95% labeling efficiency (mass peak shift should be distinct with minimal "unlabeled" shoulder).

  • 1H-13C HSQC (Methyl-TROSY):

    • Record a 2D 1H-13C HMQC or HSQC.

    • Observation: You should see strong, sharp peaks in the methyl region (approx. 1H: 0.5–2.5 ppm, 13C: 10–25 ppm).

    • Scrambling Check: If you see unexpected peaks or high background noise, the methyl label may have entered the SAM cycle and methylated other residues (rare but possible).

Troubleshooting

IssueProbable CauseSolution
Low Incorporation (<80%) Endogenous synthesis was not suppressed.Increase 13C-Met concentration to 100 mg/L. Ensure the 15-min wait step is observed. Switch to B834 (Met-) auxotroph.
Weak Signals Protein aggregation or low expression.Check solubility. Use deuterated background (D2O media) to reduce dipolar relaxation (essential for proteins >30 kDa).
Extra Peaks (Scrambling) Label entering SAM cycle.Reduce induction time. Ensure sufficient "cold" glucose is present to prevent amino acid catabolism.
No Growth in M9 Strain not adapted.Do not skip the "Adaptation Step" (Step 3 in Protocol). Cells shocked from LB to M9 often stall.

References

  • Tugarinov, V., & Kay, L. E. (2004). An isotope labeling strategy for methyl-TROSY NMR spectroscopy of high molecular weight proteins. Journal of Biomolecular NMR, 28(2), 165–172. Link

  • Sprangers, R., & Kay, L. E. (2007). Quantitative dynamics and binding studies of a 20S proteasome by NMR. Nature, 445(7128), 618–622. Link

  • Kerfah, R., et al. (2015). Methyl-specific isotopic labeling: a molecular toolbox for solution NMR studies of large proteins. Current Opinion in Structural Biology, 32, 113-122. Link

  • Gelis, I., et al. (2007). Structural basis for signal-sequence recognition by the translocase motor SecA as determined by NMR. Cell, 131(4), 756-769. Link

Sources

Application Notes & Protocols for Quantifying Protein Synthesis with L-Methionine (methyl-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dynamic regulation of protein synthesis is fundamental to cellular function, adaptation, and pathology. Accurately quantifying the rate at which new proteins are synthesized is crucial for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. This guide provides a comprehensive overview and detailed protocols for measuring protein synthesis rates in cultured cells using stable isotope labeling with L-Methionine (methyl-13C). By introducing a "heavy" version of this essential amino acid, researchers can specifically tag and quantify newly synthesized proteins using mass spectrometry. This method, a variation of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offers a robust and precise approach for determining the fractional synthetic rate (FSR) of individual proteins or the entire proteome, providing critical insights for basic research and drug development.[1][2]

The Principle: Tracing a Cellular Building Block

At its core, the L-Methionine (methyl-13C) labeling technique is a "pulse-chase" experiment adapted for proteomics. L-Methionine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo and must acquire it from the extracellular environment.[3][4] This dependency is the key to the method's success.

The workflow hinges on replacing the natural, "light" L-Methionine (containing ¹²C) in the cell culture medium with L-Methionine where the methyl group's carbon atom is the stable, heavy isotope ¹³C.

  • The "Pulse": When cells are switched to the ¹³C-methionine-containing medium, their translational machinery—the ribosome—incorporates this heavy amino acid into all newly synthesized proteins. The existing, older proteins remain "light."

  • The "Chase" & Detection: Over time, the proteome becomes progressively enriched with ¹³C-methionine. By harvesting cells at specific time points, extracting the proteins, and analyzing them by mass spectrometry (MS), we can distinguish between pre-existing ("light") and newly synthesized ("heavy") proteins. The mass spectrometer detects a specific mass shift for every peptide containing ¹³C-methionine, allowing for precise quantification.[5][6]

This process allows for the calculation of a protein's Fractional Synthesis Rate (FSR) , which represents the fraction of a specific protein pool that is newly synthesized per unit of time.

Biochemical Pathway of Incorporation

The diagram below illustrates the direct incorporation of L-Methionine (methyl-¹³C) from the culture medium into a growing polypeptide chain during translation.

cluster_0 Extracellular Medium cluster_1 Cell Cytoplasm cluster_2 Ribosome (Translation) Media L-Methionine (methyl-13C) Aminoacyl_tRNA_synthetase Aminoacyl-tRNA synthetase Media->Aminoacyl_tRNA_synthetase Uptake Met_tRNA Met-tRNA(13C) Aminoacyl_tRNA_synthetase->Met_tRNA Charging Ribosome Ribosome Met_tRNA->Ribosome Delivery Polypeptide Newly Synthesized Polypeptide (contains 13C-Methionine) Ribosome->Polypeptide Incorporation

Caption: Incorporation pathway of ¹³C-methionine from medium to protein.

Experimental Design and Key Considerations

The success of a protein synthesis experiment relies on careful planning. The choices made here will directly impact the quality and interpretability of the data.

  • Cell Line Selection: The cell line's doubling time is a critical parameter. For rapidly dividing cells, a shorter labeling period is sufficient. Slower-growing or terminally differentiated cells may require longer labeling times to achieve detectable incorporation.

  • Culture Medium: The cornerstone of the experiment is a custom-made medium. It must be completely devoid of natural L-methionine to prevent isotopic dilution. This is typically achieved by starting with a methionine-free formulation (e.g., DMEM, RPMI-1640) and supplementing it with all necessary amino acids, including L-Methionine (methyl-13C).

  • Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous amino acids, including "light" methionine. It is essential to use dialyzed FBS, from which small molecules like amino acids have been removed, to avoid compromising the labeling efficiency.

  • Labeling Duration (The "Pulse"): The duration of the pulse with ¹³C-methionine determines the window of observation for protein synthesis.

    • Short Pulse (0.5 - 4 hours): Ideal for measuring the acute synthesis rates of rapidly turned-over proteins or observing immediate responses to a stimulus (e.g., drug treatment).

    • Long Pulse (8 - 24 hours or more): Necessary for detecting the synthesis of low-abundance or very stable proteins. A common approach is to label for a duration that is a fraction (e.g., 25%) of the cell's doubling time.

  • Controls: A "time zero" (T=0) control is crucial. This sample consists of cells harvested immediately after being switched to the heavy labeling medium. It serves as a baseline to account for any non-specific background signals at the "heavy" peptide mass.

Summary of Experimental Parameters
ParameterKey ConsiderationRecommended Starting PointCausality
Cell Growth Must be in log phase for active protein synthesis.70-80% confluency.Ensures metabolic activity is high and representative, not confounded by contact inhibition or nutrient depletion.
Labeling Medium Must be free of unlabeled ("light") L-Methionine.Methionine-free base medium + all amino acids + L-Methionine (methyl-¹³C).Prevents competition between light and heavy isotopes, ensuring that any detected mass shift is due to new synthesis.
Serum Must be free of small molecule amino acids.10% Dialyzed Fetal Bovine Serum (dFBS).Standard FBS contains unlabeled methionine, which would dilute the ¹³C-labeled pool and lead to an underestimation of synthesis rates.
Labeling Time Must be optimized based on cell doubling time and protein of interest's turnover rate.4-8 hours for common cell lines (e.g., HEK293, HeLa).Time must be long enough for detectable incorporation but short enough to primarily measure synthesis, not a new steady-state.
Replicates Biological replicates are essential for statistical power.Minimum of 3 biological replicates per condition/time point.Accounts for inherent biological variability between cell cultures, allowing for robust statistical analysis.

Detailed Protocols

This section provides a step-by-step methodology for a typical protein synthesis quantification experiment in adherent mammalian cells.

Overall Experimental Workflow

The entire process, from cell culture to data analysis, follows a well-defined path.

Caption: High-level workflow for quantifying protein synthesis.

Protocol 3.1: Preparation of Heavy Labeling Medium

Causality: This is the most critical reagent. Any contamination with "light" methionine will lead to an underestimation of the true synthesis rate.

  • Select Base Medium: Start with a powdered or liquid concentrate of a methionine-free medium formulation (e.g., Thermo Fisher Scientific's SILAC RPMI 1640).

  • Reconstitute: Prepare the medium according to the manufacturer's instructions, typically by dissolving in high-purity, cell culture-grade water. Add standard supplements like sodium bicarbonate.

  • Supplement Amino Acids: Add all required amino acids from sterile stock solutions except for L-methionine. Most SILAC kits provide an amino acid supplement mix.

  • Add Heavy Methionine: Add L-Methionine (methyl-13C) to the desired final concentration, which should match the concentration of L-methionine in the standard formulation (e.g., 0.015 g/L for RPMI).[7][8]

  • Add Dialyzed Serum: Supplement the medium with 10% dialyzed FBS.

  • Add Other Supplements: Add other required components like penicillin-streptomycin and L-glutamine.

  • Sterile Filter: Filter the complete medium through a 0.22 µm sterile filter unit. Store at 4°C.

Protocol 3.2: Cell Labeling and Harvest
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) and grow in standard "light" medium until they reach 70-80% confluency.

  • Pre-Labeling Wash: Aspirate the standard medium. Wash the cells twice with pre-warmed, sterile Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any residual light medium.

  • Initiate Pulse: Add the pre-warmed "heavy" labeling medium (from Protocol 3.1) to the cells. This marks the beginning of the pulse.

  • Harvest T=0 Control: Immediately after adding the heavy medium to the first plate, aspirate the medium and harvest this plate. This is your T=0 baseline.

  • Incubate: Place the remaining plates back in the incubator (37°C, 5% CO₂) for the desired labeling periods (e.g., 2, 4, 8, 12 hours).

  • Harvest Time Points: At the end of each labeling period, remove the plate from the incubator.

  • Cell Lysis: a. Place the culture dish on ice and aspirate the medium. b. Wash the cell monolayer twice with ice-cold DPBS. c. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). d. Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (containing the soluble proteins) to a new tube.

  • Store: Store the protein lysate at -80°C until ready for processing.

Protocol 3.3: Protein Digestion for Mass Spectrometry

Causality: Mass spectrometers analyze peptides more effectively than intact proteins. Digestion with an enzyme like trypsin creates a predictable set of peptides for analysis.

  • Protein Quantification: Thaw the protein lysates. Determine the protein concentration of each sample using a standard method like the bicinchoninic acid (BCA) assay.

  • Normalization: Based on the quantification, normalize the volume of each sample to ensure an equal amount of protein is taken for digestion (e.g., 50 µg per sample).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 45 minutes. This step reduces disulfide bonds.

  • Alkylation: Cool the samples to room temperature. Add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes. This step covalently modifies cysteine residues, preventing disulfide bonds from reforming.

  • Digestion: Add sequencing-grade modified trypsin at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37°C.

  • Quench and Clean-up: Stop the digestion by adding formic acid to a final concentration of 1%. The peptides are now ready for desalting using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that interfere with MS analysis.

  • Dry and Reconstitute: Dry the purified peptides in a vacuum centrifuge. Reconstitute in a small volume of MS-grade solvent (e.g., 0.1% formic acid in water) before LC-MS/MS analysis.

Data Analysis and Interpretation

The goal of data analysis is to determine the ratio of heavy (¹³C-labeled) to light (¹²C-unlabeled) versions of each methionine-containing peptide. This ratio reflects the extent of new protein synthesis.

Data Analysis Workflow

Raw_Data Raw MS Data (.raw file) Search Database Search (e.g., MaxQuant, Proteome Discoverer) Raw_Data->Search Peptide_ID Peptide Identification (Light & Heavy Pairs) Search->Peptide_ID Quant Quantification (Extract Ion Chromatograms for Light & Heavy Peptides) Peptide_ID->Quant Ratio_Calc Calculate Heavy/Light Ratio (H / (H+L)) for each peptide Quant->Ratio_Calc FSR_Calc Calculate Fractional Synthesis Rate (FSR) for each protein Ratio_Calc->FSR_Calc

Caption: Logic flow for processing mass spectrometry data to calculate FSR.

Calculating the Fractional Synthesis Rate (FSR)

The enrichment of the heavy isotope in a protein over time is used to calculate the FSR.

  • Calculate Isotopic Enrichment (E): For each identified protein at each time point, the enrichment is the fraction of the "heavy" form relative to the total (heavy + light). This is calculated from the summed intensities of all identified methionine-containing peptides for that protein.

    • E = Intensity(Heavy) / [Intensity(Heavy) + Intensity(Light)]

  • Calculate FSR: The FSR is the rate of increase in enrichment over time. For a simple two-point model (T=0 and a later time point, T=t), the formula is:

    • FSR (% per hour) = [(E_t - E_0) / t] * 100

    • Where:

      • E_t is the enrichment at time t.

      • E_0 is the enrichment at time zero (this should be close to zero).

      • t is the labeling time in hours.

Sample Data Interpretation
Protein IDTime Point (hours)Heavy Peptide IntensityLight Peptide IntensityEnrichment (E)FSR (%/hour)Biological Implication
P04075 (Actin)01,5003,000,0000.0005-Baseline measurement.
P04075 (Actin)4605,0002,400,0000.20135.02 A stable structural protein with a moderate synthesis rate.
P62258 (Cyclin B1)0900500,0000.0018-Baseline measurement.
P62258 (Cyclin B1)4280,000220,0000.560013.96 A cell cycle protein known to be rapidly synthesized and degraded.

This table demonstrates how FSR values can reveal the different synthesis dynamics of proteins within the same cell, providing a powerful tool for studying cellular regulation.

Applications in Research and Drug Development

  • Mechanism of Action Studies: Determine if a drug candidate impacts the synthesis of specific proteins or pathways.

  • Disease Modeling: Compare protein synthesis rates between healthy and diseased cells to identify dysregulated pathways.

  • Aging Research: Investigate how protein turnover changes with cellular senescence.

  • Toxicology: Assess cellular stress responses by monitoring changes in the synthesis of heat shock proteins or metabolic enzymes.

References

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. RSC Publishing. (2023-11-07). [Link]

  • L-Methionine-13C | CAS#:49705-26-2. Chemsrc.[Link]

  • Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. National Institutes of Health (PMC).[Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors. Recent. (2023-07-19). [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. National Institutes of Health (PMC).[Link]

  • Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. Recent. (2023-03-15). [Link]

  • L-Methionine-(methyl-13C,d3). Scientific Laboratory Supplies.[Link]

  • 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed.[Link]

  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications.[Link]

  • Quantitative Analysis of Newly Synthesized Proteins. National Institutes of Health (PMC).[Link]

  • Stable isotope labeling by amino acids in cell culture for quantitative proteomics. PubMed.[Link]

  • 11C-L-methyl methionine dynamic PET/CT of skeletal muscle: response to protein supplementation compared to L-[ring 13C6] phenylalanine infusion with serial muscle biopsy. PubMed Central. (2017-03-04). [Link]

  • Mass spectrometric analysis of PTM dynamics using stable isotope labeled metabolic precursors in cell culture. University of Groningen research portal.[Link]

  • NMR spectra of ¹³Cε-methionine labelled proteins produced in rich... ResearchGate.[Link]

  • Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. Journal of the American Chemical Society.[Link]

  • l-Methionine inhibits growth of human pancreatic cancer cells. National Institutes of Health (PMC).[Link]

  • A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. National Institutes of Health (PMC).[Link]

  • Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. PubMed.[Link]

  • L-Methionine Production. PubMed.[Link]

  • Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors. National Institutes of Health (PMC).[Link]

  • Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. Recent. (2023-03-15). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: L-Methionine (Methyl-13C) in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting Stability, Metabolic Flux, and Data Interpretation of Methyl-13C Methionine

Core Concept: The Dual Fate of the Methyl Group

Before troubleshooting, you must distinguish between the two distinct metabolic fates of L-Methionine (Methyl-13C). Unlike uniformly labeled amino acids (


), the Methyl-13C  label is labile. It does not merely trace protein synthesis; it traces the One-Carbon Metabolism .
The Bifurcation Point
  • Protein Incorporation: The intact amino acid is charged onto tRNA and incorporated into the polypeptide chain. (Label Retained)

  • Transmethylation (The SAM Cycle): Methionine is converted to S-Adenosylmethionine (SAM), donating its methyl group to DNA, lipids, or histones. The remaining carbon backbone (Homocysteine) is recycled. (Label Transferred/Lost)

Critical Insight: If Homocysteine is remethylated back to Methionine (via Methionine Synthase), it acquires a new methyl group from the folate pool (usually


). Therefore, recycled Methionine loses the 

label.

MethylFate Met L-Met (Methyl-13C) SAM SAM (S-Adenosylmethionine) Met->SAM MAT2A Prot Incorporation into Proteins Met->Prot Translation MethAccept Methylated Acceptor (DNA, Lipids, Histones) *Label Retained Here* SAM->MethAccept Methyl Transfer SAH SAH (S-Adenosylhomocysteine) SAM->SAH Demethylation Hcy Homocysteine (Backbone Only) SAH->Hcy Hydrolysis RecycledMet Recycled L-Met (Methyl-12C) *Label LOST* Hcy->RecycledMet Remethylation (New 12C-Methyl from Folate)

Figure 1: The metabolic bifurcation of L-Methionine (Methyl-13C). Note the loss of label during recycling.

Troubleshooting Guide: Common Issues

Issue 1: The "Split Peak" Phenomenon (Oxidation)

Symptom: Your extracted ion chromatogram (EIC) shows multiple peaks for the same peptide, or you observe mass shifts of +16 Da or +32 Da. Diagnosis: Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide (Met-SO) and Methionine Sulfone (Met-SO


). This can happen in vivo (biological) or in vitro (artifactual).
SpeciesMass Shift (

m)
ReversibilityCause
Met-Sulfoxide (Met-SO) +15.9949 DaReversible (with difficulty)Air exposure, Electrospray ionization
Met-Sulfone (Met-SO

)
+31.9898 DaIrreversibleStrong oxidants, prolonged storage

Protocol: Oxidation-Minimized Sample Preparation Standard reduction agents (DTT/TCEP) do NOT reduce Methionine Sulfoxide.[1] They only reduce Disulfides.

  • Lysis Buffer: Degas all buffers. Add Catalase (100 U/mL) to scavenge

    
    .
    
  • The "Sacrificial" Strategy: Add 1-5 mM free L-Methionine (unlabeled) to your lysis and digestion buffers. Oxidants will attack the free methionine in solution before attacking your proteome.

  • Low pH Digestion: Perform proteolytic digestion at pH 6.0–7.0 rather than pH 8.0 if possible (using Glu-C or specialized Trypsin protocols), as oxidation is pH-dependent.

  • Temperature: Never digest at 37°C overnight without an antioxidant. Use 25°C or shorter digestion times (e.g., ultrasonic assisted).

Issue 2: Label "Disappearance" (The Recycling Trap)

Symptom: You fed cells with 100% L-Met (Methyl-13C), but intracellular Methionine enrichment plateaus at only 50-60%. Diagnosis: This is Metabolic Dilution , not a technical error. The cells are recycling Homocysteine back into Methionine using the folate pool (1-carbon metabolism), which provides an unlabeled (


) methyl group.

Diagnostic Workflow:

  • Check Homocysteine Levels: High Hcy suggests a block in the transsulfuration pathway.

  • Inhibit Recycling (Optional): To reach 100% enrichment, you may need to inhibit Methionine Synthase (MS) or deplete folate/Vitamin B12, though this alters physiology.

  • Mathematical Correction: You must account for the "unlabeled fraction" arising from recycling when calculating synthesis rates. Do not assume the precursor pool is 100% labeled.

Issue 3: MS/MS Fragment Interpretation

Symptom: The precursor ion shows the +1 Da shift (M+1), but specific fragment ions (y-ions or b-ions) appear as M+0 (unlabeled). Diagnosis: Neutral loss of the Methionine side chain.

Technical Explanation: The Methionine side chain (


) is metastable. During Collision Induced Dissociation (CID) or HCD, the side chain can be cleaved off.[2]
  • Neutral Loss:

    
    m = 76 Da (approx) for the labeled side chain (
    
    
    
    ).
  • Result: If the fragment ion does not contain the side chain, it loses the

    
     atom.
    

Validation Step: Check for the specific immonium ion of Methionine.

  • 
    -Met Immonium Ion: 104.05 Da 
    
  • 
    -Methyl-Met Immonium Ion: 105.05 Da 
    
  • If you see 105.05, the label is present.

Frequently Asked Questions (FAQ)

Q: Can I use Methyl-13C Met to measure protein turnover in SILAC? A: Yes, but it is inferior to


-Lysine or 

-Arginine. Because the methyl group can be lost during recycling (see Issue 2), the "heavy" peak is constantly being diluted by "light" recycled methionine, complicating the kinetics. Use Uniformly labeled (

) Methionine for turnover studies to avoid this.

Q: Why do I see label in Phosphatidylcholine (PC) lipids? A: This is expected. The PEMT pathway methylates Phosphatidylethanolamine (PE) to PC using SAM. Since your


-Methyl group goes to SAM, it will heavily label lipids. This is a feature, not a bug, often used to trace lipid synthesis flux.

Q: How do I correct for natural abundance? A: Methionine (Methyl-13C) is a +1 Da shift. Natural Carbon-13 abundance is ~1.1%.

  • For a peptide with mass 1000 Da (~50 carbons), the natural M+1 is ~55% as intense as M+0.

  • You must subtract this theoretical natural distribution from your experimental data to quantify the true tracer incorporation.

Visual Troubleshooting: The Oxidation Decision Tree

OxidationTree Start Observed Mass Shift in Methionine Peptide Shift16 +16 Da (M+16) Start->Shift16 Shift32 +32 Da (M+32) Start->Shift32 CheckRT Check Retention Time (RT) (Oxidized Met elutes earlier) Shift16->CheckRT Artifact Artifactual Oxidation (Sample Prep Issue) *Add Catalase/Free Met* Shift32->Artifact Likely Strong Chemical Oxidation Decision1 Is it variable between replicates? CheckRT->Decision1 Decision1->Artifact Yes Bio Biological Oxidation (In Vivo ROS) Decision1->Bio No (Consistent)

Figure 2: Decision tree for distinguishing artifactual vs. biological methionine oxidation.

References

  • Ghesquière, B. et al. (2011).[3] "Redox proteomics of protein-bound methionine oxidation." Molecular & Cellular Proteomics. Link

  • Yuan, J. et al. (2008). "Kinetic flux profiling for quantitation of cellular metabolic fluxes." Nature Protocols. Link

  • Liu, H. et al. (2013).[3] "Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis." Analytical Chemistry. Link

  • Mentch, S.J.[4][5] & Locasale, J.W. (2016). "One-carbon metabolism and epigenetics: understanding the specificity." Annals of the New York Academy of Sciences. Link

Sources

Technical Support Center: L-METHIONINE (METHYL-¹³C) NMR Signal Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for optimizing Nuclear Magnetic Resonance (NMR) analysis of L-METHIONINE (METHYL-¹³C). This resource is designed for researchers, scientists, and drug development professionals seeking to improve signal-to-noise (S/N) and acquire high-quality data. Here, we address common challenges with practical, field-tested solutions grounded in solid scientific principles.

Introduction: The Challenge of the Methyl-¹³C Signal

L-methionine labeled at the methyl carbon ([¹³C]H₃) is a crucial probe in metabolic studies, protein structure analysis, and drug development. However, achieving a strong, clear NMR signal from this specific carbon can be challenging. The primary obstacles include the inherently low sensitivity of the ¹³C nucleus (approximately 1.6% of the proton's sensitivity) and relaxation dynamics that can adversely affect signal intensity. This guide provides a systematic approach to overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered when working with ¹³C-labeled methionine.

Q1: Why is the signal from my L-METHIONINE (METHYL-¹³C) so weak?

A1: Several factors contribute to low signal intensity in ¹³C NMR. The primary reason is the low gyromagnetic ratio of the ¹³C nucleus, which results in a much smaller population difference between spin states compared to ¹H nuclei, leading to lower intrinsic sensitivity. Additionally, long spin-lattice relaxation times (T₁) for quaternary and methyl carbons can lead to signal saturation if the recycle delay is too short.

Q2: What is the single most effective hardware upgrade for improving my signal?

A2: The use of a cryoprobe is the most impactful hardware enhancement for boosting S/N. A cryoprobe cools the NMR detector electronics to cryogenic temperatures (~20-30 K), which dramatically reduces thermal noise. This can result in a 3- to 4-fold increase in sensitivity compared to a standard room-temperature probe, translating to a 9- to 16-fold reduction in experiment time for the same S/N.

Q3: Can my choice of solvent affect the signal quality?

A3: Absolutely. The solvent choice impacts sample viscosity, which in turn affects the molecular tumbling rate and the relaxation times (T₁ and T₂) of your analyte. For instance, highly viscous solvents like DMSO-d₆ can broaden lines if molecular tumbling is slow. Furthermore, ensure you are using a deuterated solvent (e.g., D₂O, CDCl₃) to avoid overwhelming solvent signals and to provide the deuterium lock signal required by the spectrometer.

Q4: Is proton decoupling always necessary for a simple 1D ¹³C experiment?

A4: Yes, for sensitivity purposes. Proton decoupling collapses the ¹³C-¹H J-couplings, simplifying the spectrum by converting multiplets into single sharp lines. More importantly, it provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE), where polarization is transferred from the abundant, high-sensitivity protons to the low-sensitivity ¹³C nuclei.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental problems, explaining the underlying science and offering step-by-step protocols.

Issue 1: Signal Saturation and Low Intensity Due to Inefficient Relaxation

Question: I've increased the number of scans, but my methyl signal is not improving proportionally. Why is this happening and how can I fix it?

Underlying Cause: This is a classic symptom of signal saturation. The methyl carbon, being a small and mobile group, often has a long spin-lattice relaxation time (T₁). If the time between successive pulses (the recycle delay, D1) is too short, the magnetization does not have sufficient time to return to its equilibrium state along the z-axis. Each subsequent pulse then excites a diminished magnetization, leading to a weaker signal.

Solution Protocol:

  • Measure the T₁ of the Methyl Carbon: The first step is to accurately determine the T₁ value. The standard method for this is the Inversion Recovery experiment.

    • Pulse Sequence: 180°(x) - τ - 90°(x) - Acquisition

    • Procedure: Run a series of 1D experiments with varying τ (tau) delay values (e.g., 0.1s, 0.5s, 1s, 2s, 5s, 10s, etc.).

    • Analysis: Plot the signal intensity as a function of τ. The intensity will start negative, pass through a null point, and then recover to a positive maximum. The T₁ value can be calculated by fitting the data to the equation: M(τ) = M₀(1 - 2e^(-τ/T₁)). The null point occurs at τ = T₁ * ln(2).

  • Optimize the Recycle Delay (D1): Once T₁ is known, you can set an appropriate recycle delay.

    • For Qualitative Scans: A recycle delay of 1.3 to 1.5 times the longest T₁ is often sufficient to prevent severe saturation.

    • For Quantitative Scans: To ensure full relaxation and accurate signal integration, the recycle delay (D1) plus the acquisition time (AQ) should be at least 5 times the longest T₁ in your sample.

  • Consider Paramagnetic Relaxation Agents: If the T₁ is prohibitively long (e.g., >10 seconds), adding a small, controlled amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be effective. These agents create fluctuating magnetic fields that dramatically shorten T₁, allowing for much faster pulsing and a significant increase in S/N per unit time.

    • Caution: Use with care, as these agents can cause line broadening if used in excess. A concentration of 10-50 mM is a typical starting point.

Issue 2: Poor Signal Resolution and Broad Lines

Question: My methyl signal is broad and poorly resolved. What are the potential causes?

Underlying Cause: Line broadening can stem from several sources: poor magnetic field homogeneity (shimming), fast transverse relaxation (short T₂), or chemical exchange phenomena. For a small molecule like methionine, poor shimming is a common culprit.

Solution Workflow:

The process of diagnosing and fixing line broadening follows a logical sequence.

Caption: Troubleshooting workflow for broad NMR signals.

Detailed Steps:

  • Sample Preparation: Ensure your sample is free of particulate matter by filtering it into a high-quality, clean NMR tube. Insoluble material disrupts magnetic field homogeneity.

  • Shimming: This is the process of adjusting currents in the shim coils to make the magnetic field (B₀) as homogeneous as possible across the sample volume.

    • Always perform an automated shimming routine before starting your experiment.

    • For demanding applications, manual shimming on the lock signal can provide superior homogeneity and sharper lines.

  • Temperature Control: Ensure the spectrometer's temperature control unit is stable. Temperature gradients within the sample can cause line broadening.

  • Chemical Exchange: If the methionine molecule is undergoing exchange between different chemical environments or conformations on a timescale comparable to the NMR experiment, this can lead to line broadening. Running experiments at different temperatures (Variable Temperature NMR) can help confirm this; if exchange is the cause, the lines may sharpen or decoalesce at higher or lower temperatures.

Issue 3: Optimizing Sensitivity with Advanced Pulse Sequences

Question: Beyond a standard 1D ¹³C experiment with proton decoupling, what other experiments can I use to maximize the signal from the methyl group?

Underlying Cause: Standard pulse sequences are robust but not always the most sensitive. Polarization transfer sequences, which leverage the large, favorable polarization of ¹H nuclei, can provide a substantial sensitivity boost for attached carbons.

Recommended Advanced Methods:

Experiment TypeAcronymPrinciple of OperationExpected S/N Gain (vs. std ¹³C)
Distortionless Enhancement by Polarization TransferDEPTTransfers polarization from directly attached protons to the ¹³C nucleus. The final ¹³C pulse angle (θ) can be varied (45°, 90°, 135°) to edit the spectrum, showing only CH, CH₂, or CH₃ groups.4x
Insensitive Nuclei Enhanced by Polarization TransferINEPTThe original polarization transfer sequence. It is more sensitive to experimental parameters than DEPT but forms the basis for many 2D experiments.~4x
Heteronuclear Single Quantum CoherenceHSQCA 2D correlation experiment that detects the sensitive ¹H nucleus instead of the ¹³C nucleus. It correlates protons with their directly attached carbons, providing excellent sensitivity and resolution.>10x (per unit time)

Experimental Workflow: Using 2D ¹H-¹³C HSQC for Maximum Sensitivity

The HSQC experiment is often the best choice for detecting the ¹³C-methyl group, especially in complex mixtures or biological samples. It correlates the methyl protons with the methyl carbon, and because it detects the high-sensitivity protons, the S/N is vastly superior.

Caption: Workflow for acquiring a high-sensitivity ¹H-¹³C HSQC spectrum.

References

  • Kovacs, H., Moskau, D., & Spraul, M. (2005). Cryogenically Cooled Probes—A Leap in NMR Technology. Progress in Nuclear Magnetic Resonance Spectroscopy, 46(2-3), 131-155. [Link]

  • Reich, H. J. (University of Wisconsin). (n.d.). 8.1 Relaxation in ¹³C NMR Spectroscopy. Organic Chemistry Data. [Link]

  • Levy, G. C., & Cargioli, J. D. (1973). The Use of Paramagnetic Relaxation Reagents in ¹³C NMR. Journal of Magnetic Resonance, 10, 231-234. [Link]

Technical Support Center: L-Methionine (Methyl-13C) & Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Toxicity" Paradox

Executive Summary: Users frequently report "toxicity" when switching from standard media to L-Methionine (methyl-13C) media. In 95% of cases , the isotope itself is not toxic . The observed cell death or growth arrest is almost invariably caused by Metabolic Starvation (due to molarity calculation errors), Media Formulation Stress (dialyzed FBS issues), or The Hoffman Effect (cancer cell methionine dependence).

This guide deconstructs these variables to help you rescue your experiment.

Diagnostic Workflow: Is it the Isotope or the Protocol?

Before assuming chemical impurity, run this mental diagnostic. Follow the logic flow below to isolate the root cause.

Interactive Troubleshooting Tree

TroubleshootingFlow Start Symptom: Cell Death/Arrest in 13C-Met Media CheckFBS 1. Are you using Dialyzed FBS? Start->CheckFBS CheckCalc 2. Did you correct mass for 13C molecular weight? CheckFBS->CheckCalc Yes FBS_Issue Root Cause: Growth Factor Deprivation (Dialysis Stress) CheckFBS->FBS_Issue No (Using Standard FBS) *Labeling Efficiency will be <5%* CheckConc 3. Is the final Met concentration identical to control? CheckCalc->CheckConc Yes Calc_Issue Root Cause: Hypo-Methionine Starvation (Molarity Error) CheckCalc->Calc_Issue No (Weighed same mg as 12C) Hoffman Root Cause: Methionine Dependence (Hoffman Effect) CheckConc->Hoffman Yes (Cancer Cell Line) Purity Root Cause: Chemical Impurity (Rare: D-isomer/Endotoxin) CheckConc->Purity Yes (Primary Cell Line)

Figure 1: Diagnostic decision tree to isolate the source of apparent toxicity.

Scientific Deep Dive: The Mechanisms of Failure

To solve the problem, you must understand the biochemistry of the Methionine Cycle and why the Methyl-13C group matters.

Mechanism A: The Molarity Trap (The "Hidden Starvation")

L-Methionine (Methyl-13C) is heavier than natural L-Methionine.

  • Natural Met MW: ~149.21 g/mol

  • 13C-Met MW: ~150.22 g/mol (approx +1 Da shift)

The Error: If your protocol calls for 30 mg/L of Methionine and you weigh 30 mg of the labeled version, you are adding fewer molecules (lower molarity) than the control. The Consequence: Methionine-dependent cancer cells (see Hoffman Effect below) are hypersensitive to even slight drops in concentration, triggering cell cycle arrest.

Mechanism B: The Hoffman Effect (Methionine Dependence)

Unlike normal cells, many cancer cells (e.g., MCF-7, PC-3) cannot recycle Homocysteine back into Methionine efficiently.[1] They are strictly dependent on exogenous Methionine .

  • If you accidentally lower the concentration (see Mechanism A) or if the transport kinetics are slightly altered, these cells arrest in the S/G2 phase and undergo apoptosis. This is a biological feature, not a toxic contaminant.

Mechanism C: Oxidative Stress via Transsulfuration

Methionine is the precursor to Glutathione (GSH) , the cell's master antioxidant.

  • Pathway: Met

    
     SAM 
    
    
    
    SAH
    
    
    Homocysteine
    
    
    Cysteine
    
    
    Glutathione.
  • 13C Impact: If the labeling media is formulated incorrectly (e.g., missing Cystine), the cell forces Methionine into the transsulfuration pathway to make Glutathione, depleting the Methionine pool available for protein synthesis and methylation.

Pathway Visualization: The Methyl-13C Fate

MetCycle Met L-Methionine (Methyl-13C) SAM S-Adenosylmethionine (SAM) *Major Methyl Donor* Met->SAM MAT2A SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Transfer (13C-CH3 donated) DNA Methylated DNA/Histones (Epigenetics) SAM->DNA DNMTs Hcy Homocysteine SAH->Hcy AHCY Hcy->Met Remethylation (Defective in Cancer) GSH Glutathione (GSH) *Antioxidant Defense* Hcy->GSH Transsulfuration (CBS/CGL)

Figure 2: The Methyl-13C group (Red) is transferred to DNA/Proteins or the backbone is used for Glutathione synthesis. Depletion leads to oxidative stress.

Optimization Protocols: How to Fix It

Protocol 1: The "Soft Landing" Adaptation

Sudden removal of undialyzed FBS (which contains ~30-50 µM unlabeled Met) and replacement with 100% labeled media in dialyzed FBS causes acute shock.

Step-by-Step:

  • Passage 1: Culture cells in Standard Media (Regular FBS).

  • Passage 2 (Acclimatization): Switch to Dialyzed FBS but use Unlabeled (Natural) Methionine at the target concentration.

    • Why? This proves the cells can survive the lack of growth factors in dialyzed FBS without wasting expensive isotope.

    • Result: If cells die here, the issue is the FBS, not the isotope. Add insulin or transferrin supplements.

  • Passage 3 (Labeling): Switch to Dialyzed FBS + 13C-Methionine .

Protocol 2: The Molarity Correction

Use this table to ensure you are delivering the correct number of molecules.

ComponentMolecular Weight ( g/mol )Target Conc.[2][3] (mM)Required Mass (mg/L)
Natural L-Methionine 149.210.201 (RPMI std)30.00
L-Met (Methyl-13C) 150.220.20130.20
L-Met (13C5, 15N) 155.220.20131.21

Note: While small, these differences scale up. In sensitive lines, a 1-2% deviation combined with the stress of dialysis is enough to trigger the Hoffman effect.

Frequently Asked Questions (FAQs)

Q1: Can I just use regular FBS to avoid cell stress? A: No. Regular FBS contains significant endogenous Methionine. If you use it, your isotopic enrichment will be diluted (e.g., you might only reach 50% labeling efficiency instead of 98%). You must use Dialyzed FBS or Charcoal-Stripped FBS.

Q2: My cells detach after 24 hours in 13C-Met. Is the isotope contaminated? A: Unlikely. Detachment usually indicates Anoikis (homelessness) caused by the sudden removal of attachment factors found in standard FBS.

  • Fix: Coat your plates with Poly-L-Lysine, Collagen, or Fibronectin before seeding in dialyzed media.

Q3: Is there a "Kinetic Isotope Effect" (KIE) killing my cells? A: For Carbon-13, the KIE is negligible (~1.01-1.05 ratio) and is not toxic. Deuterium (2H) has a strong KIE (up to 7.0) and can be toxic.[2][4][5] If you are using Methyl-D3 Methionine, toxicity is plausible. For Methyl-13C, it is almost certainly a formulation error.

Q4: How do I rule out chemical impurities (e.g., solvents)? A: Perform a "Spike-In" Rescue Experiment:

  • Prepare 13C-Met media.

  • Add unlabeled Methionine (10x concentration).

  • If cells survive, the 13C-Met media was chemically pure (the unlabeled Met "rescued" the starvation). If cells still die, the media contains a toxic contaminant (rare).

References

  • Hoffman, R. M. (2019). Methionine Dependence of Cancer.[1][5][6][7][8][9][10] Methods in Molecular Biology. Link

    • Context: Establishes the biological basis for why cancer cells die when Methionine levels fluctu
  • Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer. Link

    • Context: detailed mapping of the One-Carbon metabolism and SAM cycle.
  • Cambridge Isotope Laboratories. (2023). Cell Growth in Labelled Media: Technical Note.Link

    • Context: Standard protocols for correcting molarity in SILAC/Flux experiments.
  • Pavlova, N. N., & Thompson, C. B. (2016). The Emerging Hallmarks of Cancer Metabolism. Cell Metabolism.[1][2][6][9][10][11] Link

    • Context: Explains the link between nutrient deprivation and oxid

Sources

Technical Support Center: Quantifying L-Methionine (Methyl-13C) Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stable Isotope Tracer Analysis / Metabolic Flux Audience: Senior Researchers & Analytical Chemists

Introduction: The Unique Nature of the Methyl-13C Tracer

Welcome to the technical support hub for L-Methionine (methyl-13C). Unlike backbone-labeled tracers (e.g., [1-13C]Methionine), the [methyl-13C] variant presents a unique analytical paradox: it tracks the methyl group, not the amino acid backbone.

This distinction is critical. In the methionine cycle, the methyl group is labile—it is transferred to S-Adenosylmethionine (SAM) and then to methyl acceptors (DNA, proteins), leaving the backbone behind. Consequently, recycling of the methionine backbone does not recycle the label. This guide addresses the specific challenges of instrument tuning, flux modeling, and sample stability inherent to this tracer.

Module 1: Analytical Method Optimization (GC-MS & LC-MS)

GC-MS Configuration: The TBDMS Protocol

Issue: Users often fail to detect enrichment because they monitor fragmentation ions that have lost the labeled methyl group. Solution: Use N(O,S)-tert-butyldimethylsilyl (TBDMS) derivatization. Unlike TMS derivatives, TBDMS derivatives produce a stable, high-mass fragment ([M-57]⁺) that retains the methionine side chain.

Optimized GC-MS Parameters
ParameterSetting / ValueTechnical Rationale
Derivative TBDMS (using MTBSTFA)Superior stability; [M-57]⁺ ion retains the methyl side chain.
Ionization EI (Electron Impact)Standard 70 eV ionization.
Target Ion (M+0) m/z 320 Represents [M - 57]⁺ (Loss of tert-butyl group). Side chain is intact .
Target Ion (M+1) m/z 321 Represents the [methyl-13C] labeled isotopomer.
Avoid Ion m/z 61 (CH3-S-CH2+)In GC-MS, low mass ions often have high background noise/interference.

Critical Warning: Do not use the [M-15]⁺ ion (loss of methyl) for quantification if the lost methyl comes from the side chain. For TBDMS, [M-57] is the gold standard as it loses the derivatizing group's tert-butyl, not the analyte's methyl [1, 2].

LC-MS/MS Configuration: Transition Selection

Issue: "Blind" transition selection can lead to false negatives. If the collision energy strips the side chain (neutral loss of CH3SH), the detector measures only the unlabeled backbone.

Recommended MRM Transitions
Precursor (Q1)Product (Q3)Structure of FragmentSuitability for Methyl-13C
150.1 (M+0) 104.1 [M+H - HCOOH]⁺High. Retains side chain (and label). High intensity.
151.1 (M+1) 105.1 [M+H - HCOOH]⁺High. The 13C label remains on the fragment.
150.1 (M+0) 61.0 [CH3-S-CH2]⁺High (Specificity). Direct measurement of the side chain.
150.1 (M+0) 133.0 [M+H - NH3]⁺Moderate. Retains label but often lower intensity.
150.1 (M+0) 102.1 [M+H - CH3SH]⁺INVALID. This fragment has lost the side chain (and the label).

Module 2: Metabolic Flux & Data Interpretation

The "Black Hole" of Transmethylation

Question: Why is my enrichment lower than expected compared to the infusion rate? Analysis: You are likely observing the "Single-Pass" effect.

  • Transmethylation: L-Methionine (Methyl-13C) is converted to SAM.

  • Label Loss: SAM donates the 13C-Methyl group to a substrate (e.g., DNA), becoming S-Adenosylhomocysteine (SAH).

  • Recycling: SAH hydrolyzes to Homocysteine (Hcy).

  • Remethylation: Hcy is remethylated to Methionine using 5-mTHF (Folate cycle) or Betaine. Crucially, this new methyl group is unlabeled (12C).

Result: The recycled Methionine pool is diluted with unlabeled methyl groups, even if the backbone is recycled.

Visualization: The Methionine Labeling Trap

The following diagram illustrates where the 13C label is permanently lost, preventing it from returning to the Methionine pool.

MethionineCycle Met L-Methionine (Methyl-13C) SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase (Label Transfer) Product Methylated Product (Contains 13C) SAM->Product 13C-Methyl Group Hcy Homocysteine SAH->Hcy SAHH Hcy->Met Remethylation (Adds 12C-Methyl) Acceptor Methyl Acceptor (DNA/Protein) Acceptor->Product Folate 5-mTHF / Betaine (Source of 12C) Folate->Met Donates Unlabeled Methyl

Figure 1: The "One-Way" nature of the Methyl-13C tracer. Note that the Remethylation step (Red Arrow) restores Methionine but does NOT restore the 13C label.

Module 3: Sample Preparation & Stability

The Oxidation Artifact (Methionine Sulfoxide)

Issue: My replicates are highly variable, and the Methionine peak area decreases over time in the autosampler. Cause: Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide (MetO) (+16 Da). This occurs ex vivo during sample prep or in the ion source [3].

Troubleshooting Protocol:

  • Check for MetO:

    • LC-MS: Monitor the MetO transition (166 -> 150 or 166 -> 104). MetO elutes earlier than Met on Reverse Phase columns (more polar).

    • GC-MS: MetO derivatizes poorly or degrades. High variability often indicates uncontrolled oxidation.

  • Stabilization Strategy:

    • Step 1: Keep samples on ice at all times.

    • Step 2: Add an antioxidant during extraction.

      • Recommendation: 10-50 mM DTT (Dithiothreitol) or BHT (Butylated hydroxytoluene) in the extraction solvent.

    • Step 3 (Optional): If total methionine is required (regardless of oxidation state), perform a reduction step using TCEP (Tris(2-carboxyethyl)phosphine) prior to derivatization to convert all MetO back to Met.

FAQ: Rapid Troubleshooting

Q: Can I use [Methyl-13C]Methionine to measure protein synthesis rates (FSR)? A: Yes, but with caution. The intracellular precursor enrichment (the "true" precursor) is difficult to estimate because of the high flux of unlabeled methyl groups from the folate cycle (remethylation). This dilutes the tracer significantly inside the cell.

  • Better Alternative: [1-13C]Methionine (carboxyl label) or [Ring-D5]Phenylalanine are more robust for FSR because they recycle intact [4].

Q: My M+1 enrichment is < 0.5%. Is my instrument not sensitive enough? A: It might be background interference.

  • Check: Calculate the theoretical natural abundance of the M+1 isotope for your derivative. For TBDMS-Met (approx C17), the natural M+1 is ~19-20% due to natural 13C and 29Si/30Si.

  • Action: You must subtract the natural abundance baseline carefully. Low enrichment (<1% APE) requires high precision; consider increasing the tracer infusion rate or using a triple-quadrupole in MRM mode for better S/N.

Q: Why do I see an M+2 peak when I only infused M+1? A: This is likely Isotopic Skew or Spectral Overlap .

  • If using GC-MS (TBDMS), Silicon isotopes (29Si, 30Si) create significant M+1 and M+2 peaks naturally.

  • Solution: Use a matrix-based correction algorithm (like Corston-Jensen) that accounts for the full isotopomer distribution of the derivatizing agent.

References

  • Antoniewicz, M. R., et al. (2007). "Determination of amino acid isotopomer distributions for metabolic flux analysis." Analytical Chemistry. Link

  • Dauner, M., & Sauer, U. (2000). "GC-MS analysis of amino acids as tert-butyldimethylsilyl derivatives." Biotechnology Progress. Link

  • Soares, R., et al. (2014). "Methionine oxidation: A challenge for proteomics." Journal of Proteomics. Link

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link

ensuring complete protein labeling with L-METHIONINE (METHYL-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Protein Labeling with L-Methionine (Methyl-13C)

Executive Summary

This guide addresses the technical challenges of incorporating L-Methionine (Methyl-13C) into recombinant proteins expressed in E. coli. This specific isotopomer is the cornerstone of Methyl-TROSY NMR , allowing structural biologists to probe high-molecular-weight complexes (up to 1 MDa) by focusing on the favorable relaxation properties of the rotating methyl group.

The following protocols and troubleshooting modules are designed to eliminate isotope dilution (incomplete labeling) and metabolic scrambling , ensuring >98% incorporation efficiency.

Module 1: The "Gold Standard" Expression Protocol

Objective: To maximize specific activity while minimizing isotope cost.

The most robust method for labeling is the Media Shift Protocol . Unlike uniform labeling (growing entirely in minimal media), this method builds biomass in rich media and switches to labeled minimal media just prior to induction. This ensures the isotope is used solely for the target protein, not for building the bacterium itself.

Step-by-Step Methodology
  • Biomass Generation: Inoculate E. coli (preferably a Met- auxotroph like B834 or DL41) in LB media. Grow at 37°C until OD₆₀₀ reaches ~0.7–0.8.

  • The Wash (Critical Step): Centrifuge cells (3,000 x g, 15 min). Discard LB supernatant. Resuspend the pellet gently in M9 salts (no carbon/nitrogen source yet) to wash away residual unlabeled methionine. Repeat centrifugation.

  • The Shift: Resuspend cells in M9 Minimal Media containing:

    • 
      C-Glucose (if backbone deuteration is needed, use D-Glucose-d7; otherwise normal Glucose).
      
    • 
      NH
      
      
      
      Cl (if backbone amide data is required).
    • L-Methionine (Methyl-13C) dosage: 50–100 mg/L.

  • Adaptation Phase: Incubate at 37°C for 30–45 minutes before adding IPTG. This depletes intracellular pools of unlabeled methionine.

  • Induction: Add IPTG (typically 1 mM) and proceed with expression (often overnight at 18–25°C to improve solubility).

Visualization: The Media Shift Workflow

The following diagram illustrates the critical decision points and flow of the media shift protocol.

MediaShiftProtocol Start Inoculation (LB Media) Growth Growth to OD600 ~0.8 Start->Growth Spin Centrifuge & Wash (Remove Unlabeled Met) Growth->Spin Critical Checkpoint Resuspend Resuspend in M9 + 13C-Methyl-Met Spin->Resuspend Adapt Adaptation (30-45 min) (Deplete Intracellular Pools) Resuspend->Adapt Essential for >95% Labeling Induce Induction (IPTG) Adapt->Induce Harvest Harvest & Purification Induce->Harvest

Figure 1: The Media Shift Workflow. The "Adaptation" phase is the primary control point for preventing isotope dilution.

Module 2: Troubleshooting & Optimization (Q&A)
Q1: My Mass Spec analysis shows only 80-85% incorporation of the

C-Methyl group. Why is it incomplete?

Diagnosis: This is a classic case of Isotope Dilution . Root Cause: Even in minimal media, wild-type E. coli strains (like BL21(DE3)) possess the enzymatic machinery (metE or metH) to synthesize methionine de novo from aspartate and sulfate. If the exogenous concentration of labeled methionine drops, the bacteria switch back to endogenous synthesis, incorporating unlabeled methyl groups. Corrective Action:

  • Use an Auxotroph: Switch to a methionine auxotroph strain (e.g., B834(DE3) or DL41 ). These strains lack the metE gene and cannot synthesize methionine, forcing 100% incorporation of the exogenous label [1].

  • Increase Dosage: If you must use a prototroph (standard BL21), increase the L-Methionine (Methyl-13C) concentration to 100 mg/L to maintain feedback inhibition of the biosynthetic pathway throughout the induction period.

Q2: I see "ghost" peaks or background noise in my methyl-TROSY spectrum. Is this metabolic scrambling?

Diagnosis: Likely Metabolic Leakage via the SAM cycle. Root Cause: The methyl group of methionine is the universal methyl donor via S-Adenosylmethionine (SAM) . While it does not scramble into the protein backbone (alpha-carbons), the


C-methyl group can be transferred to RNA, DNA, and lipids. If the cell is stressed or starved, recycling pathways can theoretically move this label into other metabolic pools, though this is rare for protein residues.
More Likely:  You are observing incomplete deuteration  of the background. If you are running a specific Methyl-TROSY experiment, the background (non-methyl protons) should be silent.
Corrective Action: 
  • Check Deuteration: Ensure you are using D

    
    O in your M9 media if high-level background suppression is needed.
    
  • Limit Induction Time: Prolonged induction (>20 hours) increases the likelihood of metabolic recycling. Harvest cells at the peak of protein production.

Q3: The protein yield drops significantly when I switch to M9 media. How do I recover yield without sacrificing labeling?

Diagnosis: Nutrient Shock . Root Cause: The transition from rich LB to minimal M9 causes a lag phase. If IPTG is added immediately, the cells are stressed and produce less protein. Corrective Action:

  • Supplementation: Add a cocktail of unlabeled amino acids (excluding Methionine) to the M9 media (at ~50 mg/L each). This supports protein synthesis without diluting the Methionine label.

  • Vitamin Boost: Add Thiamine (Vitamin B1) and Biotin, which are often limiting cofactors in minimal media.

Module 3: Quantitative Data & Specifications

To validate your experiment, compare your results against these standard benchmarks.

Table 1: Expected Outcomes based on Strain & Protocol

ParameterPrototroph (BL21)Auxotroph (B834/DL41)Recommendation
Labeling Efficiency 85% – 95%> 98%Use Auxotrophs for NMR
Isotope Dosage 60 – 100 mg/L40 – 60 mg/LAuxotrophs require less isotope
Scrambling Risk Moderate (via synthesis)Low (Strict uptake)Auxotrophs are cleaner
Cost Efficiency Lower (High waste)Higher (Total utilization)Auxotrophs maximize ROI
Module 4: The Logic of Labeling (Pathway Visualization)

Understanding the flow of the methyl group is essential for troubleshooting. The diagram below details why auxotrophy is the superior choice for complete labeling.

MethioninePathway Aspartate Aspartate Pathway (Endogenous Source) MetPool Intracellular Methionine Pool Aspartate->MetPool Blocked in Auxotrophs Exogenous Exogenous L-Met (Methyl-13C) Exogenous->MetPool Transport (MetD) Inhibition Feedback Inhibition MetPool->Inhibition High Conc. Protein Target Protein (Incorporation) MetPool->Protein Translation SAM S-Adenosylmethionine (SAM) MetPool->SAM Inhibition->Aspartate Stops Synthesis Methylation DNA/RNA/Lipid Methylation SAM->Methylation Methyl Transfer

Figure 2: Methionine Flux. Note that "Aspartate Pathway" is the source of isotope dilution. Blocking this (via auxotrophy) ensures the "Exogenous" source is the sole contributor.

References
  • Gelis, I., et al. (2007). Structural Basis for Signal-Sequence Recognition by the Translocase Motor SecA as Determined by NMR. Cell.

    • Context: Establishes the utility of methyl-labeling in large dynamic systems.
  • Tugarinov, V., & Kay, L. E. (2004). An Isotope Labeling Strategy for Methyl-TROSY NMR Spectroscopy of High Molecular Weight Proteins. Journal of Biomolecular NMR.

    • Context: The foundational protocol for Methyl-TROSY and specific labeling str
  • Appel, C. D., et al. (2022). Efficient Isotope Labeling of Proteins for NMR Spectroscopy. Methods in Enzymology.

    • Context: Updated protocols regarding auxotrophic strains and media formul

Technical Support Center: L-Methionine (methyl-13C) Protocol Refinement

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Application Support
Subject: Optimizing Reproducibility in Methyl-Flux and Protein Turnover Studies

Introduction: The Dual-Fate Tracer

Welcome to the technical support center for stable isotope tracing. You are likely here because L-Methionine (methyl-13C) is behaving unpredictably in your Mass Spectrometry (LC-MS) or NMR datasets.

Unlike backbone-labeled amino acids, L-Methionine (methyl-13C) has a dual metabolic fate. It serves as both a building block for protein synthesis and the primary donor for cellular methylation via S-Adenosylmethionine (SAM).[1][2] This duality creates specific "failure points" in experimental design—specifically regarding isotopic dilution and oxidative instability .

This guide synthesizes field-proven protocols to isolate these variables and ensure your isotopic enrichment data reflects biological reality, not experimental artifacts.

Module 1: Media Formulation & Isotopic Dilution

The Problem: Users frequently report low fractional enrichment (<50%) despite using 100% labeled media. The Root Cause: Undialyzed Fetal Bovine Serum (FBS). Standard FBS contains ~30-50 µM endogenous L-Methionine, which competes with your tracer.

Critical Protocol: The "Clean Slate" Media System

Do not simply add tracer to standard media. You must reconstruct the nutrient environment.

  • Base Medium: Use Methionine-free DMEM or RPMI (e.g., Gibco/Thermo Fisher formulations).

  • Serum Preparation (Non-Negotiable):

    • Use Dialyzed FBS with a molecular weight cutoff (MWCO) of 10 kDa .

    • Why: Dialysis removes small molecules (amino acids, glucose) while retaining growth factors. Standard FBS introduces unknown quantities of unlabeled (12C) methionine, making steady-state calculations impossible.

  • Tracer Reconstitution:

    • Dissolve L-Methionine (methyl-13C) in PBS to a 100x stock concentration (typically 10-30 mM, matching the base media's original formulation).

    • Filter sterilize (0.22 µm). Do not autoclave methionine, as heat accelerates oxidation.

Troubleshooting Q&A

Q: Can I just increase the concentration of 13C-Met to drown out the endogenous 12C-Met in normal FBS? A: No. This alters the metabolic flux. Excess methionine can activate mTORC1 signaling and alter autophagy rates, artificially skewing your protein turnover data. You must remove the 12C source (via dialysis), not dilute it.

Module 2: The "Oxidation Trap" (Sample Preparation)

The Problem: Mass spectra show a "ghost" peak +16 Da higher than the parent ion, or signal intensity drops over time. The Root Cause: Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide (MetO) during sample workup.[3]

Refined Quenching & Extraction Protocol

Objective: Halt metabolism and prevent abiotic oxidation.

  • Rapid Quench:

    • Aspirate media rapidly.

    • Immediately wash cells with degassed, ice-cold PBS .

    • Technical Note: Degassing PBS (vacuum sonication for 10 min) removes dissolved oxygen, the primary oxidant during the wash step.

  • Metabolism Halt:

    • Flash freeze plates in liquid nitrogen (LN2) or add -80°C 80:20 Methanol:Water directly to the plate.

    • Crucial: Do not use trypsin. Trypsinization takes 5-10 minutes at 37°C—metabolism continues, and stress pathways activate, scrambling your flux data.

  • The Antioxidant Shield (Optional but Recommended):

    • Add 10 mM L-Methionine (unlabeled) or DTT to the extraction solvent after the tracer experiment is finished.

    • Mechanism:[1] The unlabeled methionine acts as a "sacrificial anode," absorbing reactive oxygen species (ROS) to protect your labeled analytes during LC-MS injection.

Module 3: Visualizing the Metabolic Fate

To interpret your data, you must understand where the 13C-methyl group travels. It does not stay on Methionine. It enters the One-Carbon Metabolism cycle.

Pathway Diagram: The Methyl-Group Journey

The following diagram illustrates the flow of the 13C-methyl group from uptake to DNA methylation and recycling.

MethionineCycle cluster_legend Legend Ex_Met Extracellular L-Met (methyl-13C) Intra_Met Intracellular L-Met (methyl-13C) Ex_Met->Intra_Met Transporters (LAT1) SAM S-Adenosylmethionine (SAM) (methyl-13C) Intra_Met->SAM MAT2A (Adenosylation) Prot Protein Synthesis (Incorporation) Intra_Met->Prot Translation SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Transfer (Loss of 13C) Meth Methylation Targets (DNA, Histones, RNA) SAM->Meth Methyltransferases (DNMTs, HMTs) Hcy Homocysteine SAH->Hcy AHCY (Hydrolysis) Hcy->Intra_Met Remethylation (MTR/BHMT) *Recycling Step* key1 Blue/Green: 13C Labeled Pool key2 Red: Active Methyl Donor key3 Yellow: Metabolic Sink

Figure 1: The Fate of the Methyl Group. Note that once SAM donates the methyl group (to DNA/Histones), the remaining backbone (SAH/Homocysteine) loses the 13C label. If Homocysteine is remethylated back to Methionine (dashed red line), it usually picks up an UNLABELED methyl group from the folate pool, resulting in isotopic dilution.

Module 4: Data Interpretation & Analytical FAQ

Common Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Mass Shift +16 Da Oxidation (Methionine Sulfoxide).Degas buffers; add antioxidants to extraction solvent; keep samples at 4°C.
Mass Shift +32 Da Double Oxidation (Methionine Sulfone).Severe oxidative stress. Check storage conditions; avoid freeze-thaw cycles.
Low Enrichment (<50%) Competition from unlabeled Met.Switch to Dialyzed FBS (10kDa cutoff). Verify media is Met-free base.
Signal Suppression Ionization interference.In LC-MS, Met elutes early. Ensure good chromatographic separation from salts/media components.
Unexpected 12C-Met appearance Salvage Pathway Recycling.The "Salvage Pathway" (MTR enzyme) remethylates Homocysteine using 5-MTHF (folate). This adds a new (usually 12C) methyl group.
Advanced Q&A: The Recycling Problem

Q: I see a decrease in Methionine M+1 enrichment over time, even though media is constant. Why? A: This is the Salvage Pathway Effect . As cells metabolize, they produce Homocysteine. The enzyme Methionine Synthase (MTR) remethylates Homocysteine back to Methionine using 5-methyltetrahydrofolate (5-MTHF) as the donor. Result: The recycled Methionine has the original carbon backbone but a new, unlabeled methyl group derived from the folate pool (serine/glycine). This dilutes your intracellular M+1 pool. This is a biological feature, not an error.

Module 5: Experimental Workflow Diagram

Follow this decision tree to ensure sample integrity.

Workflow Start Start Experiment MediaPrep Media Prep: Met-Free DMEM + Dialyzed FBS + 13C-Met Tracer Start->MediaPrep Culture Cell Culture: Equilibration (12-24h) MediaPrep->Culture Wash Wash Step: Degassed PBS (4°C) Culture->Wash Timepoint Reached Quench Quench: LN2 or -80°C MeOH Wash->Quench < 10 seconds Extract Extraction: Solvent + Antioxidant Quench->Extract Analysis LC-MS / NMR Extract->Analysis

Figure 2: Optimized Workflow for Labile Metabolites. The "Red Zone" (Wash/Quench) represents the critical window where oxidation or metabolic scrambling is most likely to occur.

References

  • Kanai, M. et al. (2018). 13C-metabolic flux analysis of ethanol-assimilating Saccharomyces cerevisiae for S-adenosyl-l-methionine production. BMC Biotechnology.

  • Antoniewicz, M. R. (2018).[2] High-resolution 13C metabolic flux analysis. Nature Protocols.

  • Mentch, S. J. & Locasale, J. W. (2016).[4] One-carbon metabolism and epigenetics: understanding the specificity. Annals of the New York Academy of Sciences.

  • Kaiser, P. et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry.

  • Cambridge Isotope Laboratories. Cell Growth in Complex Media: The Importance of Dialyzed FBS. (General verification of Dialyzed FBS requirement).

For further assistance, please contact the Application Support team with your specific LC-MS method parameters and cell line details.

Sources

Validation & Comparative

comparative analysis of L-METHIONINE (METHYL-13C) and 15N-labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of structural biology and drug discovery, the choice of isotopic labeling strategy is not merely a reagent decision—it is a strategic determinant of experimental resolution.

This guide compares two distinct isotopic labeling paradigms: L-Methionine (Methyl-13C) and Uniform 15N-Labeling . While both are fundamental to NMR spectroscopy and Mass Spectrometry (MS), they serve divergent mechanistic purposes.[1]

  • Select L-Methionine (Methyl-13C) when your target is a high-molecular-weight protein complex (>100 kDa) requiring Methyl-TROSY NMR, or when tracing epigenetic methyl-flux (SAM cycle) in metabolic studies.

  • Select 15N-Labeling when your target is a standard globular protein (<30 kDa) for backbone structure determination, or for global proteome turnover quantification (SILAC/15N-MFA).

Part 1: The Mechanistic Divide

The fundamental difference lies in the atomic site of interrogation and its biophysical properties.

L-Methionine (Methyl-13C)

This tracer targets the side-chain methyl group (


-CH

) of methionine.
  • Physics: The methyl group acts as a "rotor." It rotates rapidly around its

    
     symmetry axis. This rotation averages out dipole-dipole interactions that normally cause rapid signal decay (broadening) in NMR.
    
  • Biology: Methionine is the precursor to S-Adenosylmethionine (SAM), the universal methyl donor. Labeling the methyl group allows you to trace the flow of carbon specifically into methylation events (DNA, histones, neurotransmitters).

15N-Labeling (Uniform)

This strategy typically replaces all nitrogen atoms in the protein backbone (amide groups) and side chains.

  • Physics: The amide bond (

    
    N-H) is relatively rigid. Its relaxation properties are dominated by the overall tumbling rate of the protein. As proteins get larger, they tumble slower, causing 
    
    
    
    N signals to broaden and disappear.
  • Biology: Nitrogen is the currency of protein synthesis.

    
    N tracks total protein flux, amino acid assimilation, and global turnover rates.
    

Part 2: Application in NMR Spectroscopy (The Heavyweight Matchup)

This is the primary domain where these two reagents compete. The decision is dictated almost exclusively by the molecular weight of your target.

The "Size Barrier" in NMR

As protein complexes grow larger (


 kDa), the rotational correlation time (

) increases. For rigid backbone amides (

N), this leads to rapid transverse relaxation (

), resulting in broad, undetectable peaks.

The Solution: Methyl-TROSY Using L-Methionine (Methyl-13C)—often in a deuterated background—enables Methyl-Transverse Relaxation Optimized Spectroscopy (Methyl-TROSY) . The rapid internal rotation of the methyl group preserves signal intensity even in supramolecular complexes (up to 1 MDa), such as the proteasome or GPCRs.

Comparative Data: NMR Performance
Feature15N-HSQC (Backbone)Methyl-TROSY (13C-Met)
Optimal Size Limit < 30–50 kDa> 100 kDa (up to 1 MDa)
Signal Intensity Decays rapidly with sizeRetained in large complexes
Structural Info Global backbone foldLocal probes / Conformational change
Timescale Sensitivity

s - ms dynamics
ms - s (slow exchange)
Reagent Cost Low (

NH

Cl)
High (Specific precursor)
Visualization: The NMR Decision Pathway

NMR_Decision_Tree Start Target Protein Analysis SizeCheck Molecular Weight? Start->SizeCheck Small < 40 kDa SizeCheck->Small Standard Large > 80 kDa SizeCheck->Large Complex N15_Path Uniform 15N Labeling Small->N15_Path Met_Path L-Methionine (Methyl-13C) Large->Met_Path + Deuteration Result_N15 Output: 15N-HSQC (Backbone Assignment) N15_Path->Result_N15 Result_Met Output: Methyl-TROSY (Dynamics/Interaction) Met_Path->Result_Met

Figure 1: Decision matrix for selecting isotopic labeling based on protein molecular weight.

Part 3: Application in Drug Discovery (Metabolism & Epigenetics)

In drug development, particularly oncology, the choice defines the biological question.

Tracing Epigenetic Flux (The Methyl-13C Advantage)

Cancer cells often rewire their One-Carbon metabolism. By using L-Methionine (Methyl-13C), researchers can trace the methyl group as it passes through the Methionine Cycle into SAM.

  • Key Experiment: Quantifying the "Methylation Index."

  • Mechanism: The

    
    C-methyl group is transferred by DNA methyltransferases (DNMTs) or Histone methyltransferases (HMTs) to chromatin. Mass spectrometry can then detect 
    
    
    
    C-methylated nucleotides or histones.
Tracing Protein Turnover (The 15N Advantage)

To determine if a drug inhibits global protein synthesis (e.g., mTOR inhibitors),


N is the superior tracer.
  • Key Experiment: Pulse-Chase SILAC.

  • Mechanism: Cells are switched to

    
    N-medium. The rate at which "heavy" nitrogen incorporates into the proteome provides a direct readout of synthesis rates (
    
    
    
    ) and degradation (
    
    
    ).
Visualization: Metabolic Fate Mapping

Metabolic_Fate Met L-Methionine (Methyl-13C) SAM S-Adenosylmethionine (SAM) Met->SAM Met Adenosyltransferase Proteome Global Proteome Synthesis (15N) Met->Proteome Incorporation N15 15N-Source (Ammonium/Amino Acids) AA_Pool Amino Acid Pool N15->AA_Pool Epigenetics DNA/Histone Methylation (13C) SAM->Epigenetics Methyl Transfer (DNMT/HMT) Polyamines Polyamines SAM->Polyamines Decarboxylation AA_Pool->Proteome Translation

Figure 2: Divergent metabolic fates. 13C-Methyl tracks regulatory methylation; 15N tracks structural synthesis.

Part 4: Experimental Protocols

Protocol A: Selective Methyl Labeling for High-MW NMR

Objective: Label methionine methyl groups in a deuterated background to minimize relaxation.

  • Pre-Culture: Inoculate E. coli (BL21) in M9 minimal media (

    
    C-Glucose, 
    
    
    
    NH
    
    
    Cl) prepared with D
    
    
    O (99.8%).
  • Adaptation: Step-wise adaptation to D

    
    O is required to prevent growth arrest.
    
  • Induction Phase: Grow to OD

    
    .
    
  • Precursor Addition (The Critical Step):

    • Add L-Methionine (Methyl-13C) at 50–100 mg/L.

    • Note: To prevent "scrambling" (metabolic leakage of the label), add unlabeled isoleucine, leucine, and valine (100 mg/L) to suppress biosynthetic pathways that might siphon the methionine carbon.

  • Induction: Add IPTG. Incubate for 12–24 hours at lower temperature (20°C) to improve folding.

  • Purification: Standard affinity chromatography.

  • Validation: 1H-13C HMQC. Look for sharp, well-dispersed peaks in the methyl region (0.5 – 2.5 ppm).

Protocol B: Uniform 15N Labeling for Backbone Assignment

Objective: Uniformly label all nitrogen atoms for HSQC analysis.

  • Media Prep: Prepare M9 minimal salts.

    • Nitrogen Source:

      
      NH
      
      
      
      Cl
      (1 g/L) as the sole nitrogen source.
    • Carbon Source: Unlabeled Glucose (unless double labeling is required).

  • Inoculation: Pellet cells from rich media (LB) and wash 2x with PBS to remove unlabeled nitrogen before transferring to M9.

  • Growth: Grow at 37°C. Growth rates will be slower than in LB (approx. 30-50% slower).

  • Induction: Induce at OD

    
    .
    
  • Validation: 1H-15N HSQC. Look for one peak per residue (except Proline) in the amide region (6.0 – 10.0 ppm).

References

  • Lewis E. Kay Group (University of Toronto). Methyl-TROSY: explanation and experimental verification. Explains the physics of methyl relaxation interference that allows NMR of large proteins. [Link]

  • Kerriou, et al. (2020). S-Adenosyl-L-methionine-13C metabolic flux analysis.[2] Details the use of 13C-Met for tracing SAM cycle and methylation fluxes. [Link]

  • Tugarinov, V., & Kay, L. E. (2003). Ile, Leu, and Val methyl assignments of the 723-residue malate synthase G using a new set of 3D NMR experiments. A foundational paper on methyl-labeling strategies. [Link]

Sources

The Methyl-Methionine Advantage: A Senior Scientist’s Guide to Isotope Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming L-METHIONINE (METHYL-13C) Incorporation with NMR Spectroscopy Content Type: Publish Comparison Guide

Executive Summary

In the structural biology of high-molecular-weight targets (>50 kDa) and membrane proteins, uniform isotope labeling (


C/

N) often hits a "resolution wall" due to signal overlap and rapid transverse relaxation.[1] L-Methionine (methyl-13C) offers a precision alternative. By selectively labeling the

-methyl group, researchers create a sparse but highly sensitive network of probes that retain sharp linewidths even in megadalton complexes.

This guide objectively compares this targeted approach against traditional uniform labeling and Mass Spectrometry (MS) validation, providing the experimental protocols and decision frameworks necessary to confirm incorporation.

Part 1: The Physics of the Probe (Why Met-Methyl?)

To validate incorporation, one must first understand the signal source. The Methionine


-methyl group (

CH

-S-) acts as a molecular rotor.
  • Rotational Averaging: Unlike backbone atoms restricted by secondary structure, the methyl group rotates rapidly (

    
    
    
    
    s
    
    
    ) around the C
    
    
    -S bond. This averages out dipolar interactions, significantly lengthening
    
    
    relaxation times and resulting in sharper NMR peaks .
  • The "3x" Multiplicity: A single labeling event introduces three equivalent protons attached to one

    
    C, providing a 3-fold sensitivity gain over a backbone amide (
    
    
    
    H-
    
    
    N) probe.
  • Chemical Shift Fingerprint:

    • 
      H: 
      
      
      
      1.8 – 2.2 ppm
    • 
      C: 
      
      
      
      14 – 18 ppm
    • Note: This distinct spectral window prevents overlap with other methyls (Val/Leu/Ile usually resonate upfield in

      
      C).
      
Part 2: Strategic Comparison

Is selective Met-labeling the right choice for your campaign? Below is a direct comparison with the two primary alternatives: Uniform Labeling and Mass Spectrometry validation.

Table 1: Comparative Analysis of Validation Methods
FeatureMethod A: L-Met (Methyl-13C) NMR Method B: Uniform

C/

N NMR
Method C: Intact Mass Spectrometry
Primary Output Structural fingerprint of Met residues; dynamics.[2]Complete backbone/sidechain assignment.Total % incorporation; mass shift.[3]
Size Limit High (>100 kDa to 1 MDa with Methyl-TROSY).[1]Low (<30-50 kDa typically).N/A (Denatured state).[4]
Resolution Excellent (Sparse spectra, minimal overlap).[5]Poor in large systems (Severe crowding).High (Isotopologue resolution).
Structural Context Yes (Folded state verification).Yes (Folded state verification).No (Usually denatured).
Cost Efficiency High (Label only what you need).Low (Requires expensive

C-Glucose).
Very High (Fast, cheap).
Validation Verdict Gold Standard for functional proteins.Overkill for simple incorporation checks.Excellent for QC, poor for structural utility.

Critical Insight: MS confirms you have the isotope. NMR confirms the isotope is in a folded, functional protein. Use MS for QC; use NMR for application.

Part 3: Experimental Protocol (The "Inhibition" Method)

While auxotrophic strains (e.g., E. coli DL39) are reliable, they can be finicky growers. The most robust method for general application is biosynthetic inhibition in wild-type cells (e.g., BL21). This protocol forces the bacteria to uptake your labeled Methionine by shutting down its internal production.

Workflow Diagram

The following diagram illustrates the critical timing for isotope addition to maximize incorporation and minimize scrambling.

MetLabelingWorkflow cluster_0 Critical Labeling Window Start Inoculation (M9 Minimal Media) Growth Growth Phase (37°C to OD600 ~0.6) Start->Growth Inhibition Biosynthetic Inhibition (Add Amino Acid Cocktail) Growth->Inhibition 15-30 min prior to induction Labeling Isotope Spike (Add 13C-Met) Inhibition->Labeling Wait 15 min to clear metabolic pool Induction Induction (IPTG) Labeling->Induction Initiate Expression Harvest Harvest & Purify Induction->Harvest 4-16 Hours NMR NMR Validation (1H-13C HSQC) Harvest->NMR

Figure 1: Optimized workflow for incorporating L-Methionine (methyl-13C) using the biosynthetic inhibition pathway to prevent isotope dilution.

Step-by-Step Methodology
  • Culture Prep: Inoculate E. coli BL21(DE3) in M9 minimal media (containing unlabeled

    
    C-Glucose and 
    
    
    
    NH
    
    
    Cl).
  • Growth: Grow at 37°C until OD

    
     reaches ~0.6–0.8.
    
  • Inhibition Cocktail (The Key Step): To stop the cell from making its own (unlabeled) Methionine, add a cocktail of amino acids (Lys, Thr, Phe, Leu, Ile, Val) at 100 mg/L each. This feedback-inhibits the aspartate kinase pathway.

  • The "Purge": Wait 15–20 minutes. This allows the bacteria to deplete their intracellular pool of unlabeled Methionine.

  • Label Addition: Add L-Methionine (methyl-13C) at a concentration of 50–100 mg/L .

  • Induction: Add IPTG (e.g., 1 mM) to induce protein expression.

  • Harvest: Proceed with standard purification.

Part 4: Data Analysis & Self-Validation

How do you prove it worked? The validation relies on the


H-

C HSQC (Heteronuclear Single Quantum Coherence)
experiment.
1. The Expectation

In a successful labeling:

  • You will see a distinct cluster of peaks.[2]

  • Count: The number of peaks should equal the number of Methionine residues in your sequence (minus the N-terminal Met, which is often cleaved or disordered).

  • Dispersion: If the protein is folded, the peaks will be dispersed in the

    
    H dimension (1.5 – 2.5 ppm). If unfolded, they will collapse into a single blob at ~2.1 ppm.
    
2. Calculation of Incorporation Efficiency

To quantify incorporation without Mass Spec, you can use a "10% unlabeled spike" method:

  • Prepare a reference sample with 100% unlabeled Met.

  • Record a 1D

    
    H NMR spectrum (or HSQC if natural abundance allows).
    
  • Compare the signal-to-noise ratio (S/N) of the Met-methyl peak in your labeled sample vs. the reference, normalizing for concentration and number of scans.

    • Approximation: A 100% labeled sample should have a

      
      C-satellite intensity in 1D 
      
      
      
      H NMR roughly 0.55% of the central peak if using natural abundance, but in your labeled sample, the
      
      
      C-bound signal is the dominant species.
3. Validation Decision Tree

Use this logic flow to troubleshoot your NMR data.

ValidationTree Step1 Acquire 1H-13C HSQC Check1 Are peaks visible? Step1->Check1 NoPeaks Check Protein Conc. Is it >50 uM? Check1->NoPeaks No Dispersion Are peaks dispersed? Check1->Dispersion Yes ConcLow Concentrate Sample NoPeaks->ConcLow No ConcHigh Check MS for Incorporation NoPeaks->ConcHigh Yes Folded SUCCESS: Folded, Labeled Protein Dispersion->Folded Yes (1.5-2.5 ppm range) Unfolded WARNING: Labeled but Unfolded/Aggregated Dispersion->Unfolded No (Collapsed at ~2.1 ppm)

Figure 2: Logic gate for validating isotope incorporation and protein structural integrity via NMR.

References
  • Gelis, I., et al. (2007). Structural basis for signal-sequence recognition by the translocase motor SecA as determined by NMR. Cell.[6][7][8][9] Link

    • Context: Demonstrates the power of methyl-labeling in large dynamic motors.
  • Tugarinov, V., & Kay, L. E. (2004). An isotope labeling strategy for methyl-TROSY NMR spectroscopy of high molecular weight proteins. Journal of Biomolecular NMR. Link

    • Context: The foundational paper for Methyl-TROSY, explaining the relax
  • Kerfah, R., et al. (2015). Methyl-specific isotopic labeling: a molecular toolbox for solution NMR studies of large protein systems.[9] Current Opinion in Structural Biology. Link

    • Context: Comprehensive review of labeling protocols, including the inhibition method described above.
  • Sprangers, R., & Kay, L. E. (2007). Quantitative dynamics and binding studies of a 20S proteasome by NMR. Nature. Link

    • Context: A landmark study using methyl-labeling to study a ~670 kDa complex, proving the method's efficacy for massive targets.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: L-Methionine (Methyl-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Dual-Purpose Protocol

As researchers, we often default to viewing PPE solely as a shield for the human body. However, when handling stable isotope-labeled compounds like L-Methionine (Methyl-13C) , your PPE serves a critical dual purpose:

  • User Safety (Standard): Protection against particulate inhalation and mild irritation.

  • Data Integrity (Critical): Protection of the sample from natural abundance carbon (12C) contamination.

Crucial Distinction: L-Methionine (Methyl-13C) is a stable isotope . It is non-radioactive . Do not use lead shielding or radiation safety protocols, as these are unnecessary and can impede dexterity. The primary operational risk is financial and experimental loss due to cross-contamination or static loss of this high-value reagent.

Risk Assessment & Hazard Profile

Before selecting PPE, we must understand the specific physicochemical hazards.

Hazard CategorySpecific RiskSeverityMechanism of Action
Inhalation Fine Particulate DustModerateNuisance dust; potential respiratory tract irritation upon high exposure.
Contamination Exogenous 12CHigh Keratin (skin/hair) contains natural L-Methionine. Shedding into the sample skews Mass Spec (MS) ratios.
Physical Static ElectricityModerateDry amino acid powders are prone to static cling, leading to sample loss during weighing.
Chemical IrritationLowMay cause mild eye/skin irritation (Standard GHS Classification: Non-Hazardous).

PPE Technical Specifications

Do not default to generic "lab safety." Use this targeted protection matrix to ensure isotopic purity and user safety.

A. Respiratory Protection[1][2][3][4][5][6]
  • Requirement: Fume Hood (Primary) or N95 Respirator (Secondary).

  • Scientist's Rationale: While L-Methionine is not toxic, the powder is fine. A chemical fume hood is preferred not just for safety, but to control air currents. A turbulent room air current can blow expensive mg-quantities of isotope off a spatula.

  • Protocol: Work at least 6 inches inside the sash.

B. Hand Protection (The "Isotopic Barrier")
  • Material: Nitrile (4 mil minimum).

  • Contraindication: Do NOT use powdered latex. Cornstarch powder interferes with LC-MS analysis.

  • Technique: Double-gloving is recommended for high-sensitivity MS applications.

    • Outer Glove: Changed immediately if it touches non-sterile surfaces (door handles, keyboard).

    • Inner Glove: Protects the sample during the outer glove change.

C. Eye & Body Protection[3][7][8][9][10][11]
  • Eyes: Safety glasses with side shields (ANSI Z87.1 compliant). Chemical splash goggles are necessary only if working with large volumes of solvent during dissolution.

  • Body: Lab coat (buttoned to the neck).

    • Critical Detail: Cuffs must be tucked into gloves or secured.[1] Human skin flakes are a major source of 12C-Methionine contamination.

Operational Workflow: Handling & Weighing

This protocol integrates safety with "Isotopic Hygiene."

Step 1: The "Static Zero" Setup

Amino acid powders are notoriously static-prone.

  • Equip PPE: Don lab coat, safety glasses, and double nitrile gloves.

  • Grounding: Use an anti-static gun or a grounded balance mat.

    • Why: Static can cause the powder to "jump" from the spatula, resulting in the loss of hundreds of dollars of reagent in seconds.

  • Cleaning: Wipe the balance area with methanol or ultrapure water to remove environmental amino acids.

Step 2: The Transfer
  • Open Container: Tap the vial gently on the benchtop before opening to settle dust.

  • Weighing: Use a clean, dedicated micro-spatula. Do not use a spatula that has touched natural (unlabeled) L-Methionine.

  • Closure: Immediately recap the stock vial. L-Methionine is sensitive to humidity (hygroscopic).

Step 3: Solubilization
  • Solvent: Add solvent (e.g., water, dilute HCl) slowly down the side of the vessel to avoid kicking up dust.

  • Dissolution: Vortex gently.

Visualized Workflows

Diagram 1: PPE Decision Logic

This logic gate ensures you select the correct PPE based on the specific task (Solid Handling vs. Liquid Handling).

PPE_Decision_Matrix Start Task: Handle L-Methionine (13C) State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Hood Engineering Control: Chemical Fume Hood (Minimize Air Turbulence) Solid->Hood Resp Respiratory: N95 if Hood Unavailable Solid->Resp contingency Splash Eye Protection: Splash Goggles Required Liquid->Splash Glove Gloves: Nitrile (Check Solvent Compatibility) Liquid->Glove Static Critical Step: Anti-Static Gun/Mat Hood->Static

Caption: Decision logic for PPE selection based on the physical state of the reagent. Note the emphasis on static control for solids.

Diagram 2: Contamination Control Loop

This workflow illustrates how to prevent "12C Incursion" (contamination from the user).

Contamination_Control User User (Source of 12C) Barrier PPE Barrier (Lab Coat + Double Gloves) User->Barrier Sheds Skin/Hair Action Touch Non-Sterile Surface (Door/Mouse) Barrier->Action Sample 13C Sample Integrity Barrier->Sample Protects Protocol Protocol: Remove Outer Glove Action->Protocol Compromised Protocol->Barrier Re-glove

Caption: The "Isotopic Hygiene" loop. Double-gloving allows for outer-layer shedding without exposing the sample to bare skin.

Emergency & Disposal Procedures

Spill Management
  • Dry Spill (Powder):

    • Do not use a wet cloth immediately (it will smear the amino acid).

    • Use a dry brush or scoop to recover the bulk material (if purity allows recovery).

    • If recovery is impossible, wipe with a damp paper towel followed by a methanol wipe.

  • Wet Spill:

    • Absorb with paper towels. Clean area with water.[2][3][4][5][6][7]

Exposure Response[13]
  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (rare for this compound).

  • Eye Contact: Flush with water for 15 minutes.[3][6]

  • Skin Contact: Wash with soap and water.[3][4][6]

Disposal[1][4][5][8][10][14]
  • Classification: L-Methionine is generally non-hazardous organic waste.

  • Procedure: Dissolve in water and dispose of via the laboratory's Non-Halogenated Organic Solvent or Aqueous Waste stream, depending on the co-solvent used.

  • Note: Verify with your institution's EHS department, as local regulations may vary.

References

  • Carl Roth. (2023). Safety Data Sheet: L-Methionine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). L-Methionine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.